molecular formula C22H32O5 B15579202 Haliangicin B

Haliangicin B

Katalognummer: B15579202
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: XIKGETOZQXNXHV-FBPBFTCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Haliangicin B is a monoterpenoid.
This compound has been reported in Haliangium ochraceum with data available.

Eigenschaften

Molekularformel

C22H32O5

Molekulargewicht

376.5 g/mol

IUPAC-Name

methyl (2Z,4Z,6Z,8E,10R)-11-[(2S,3S)-3-ethenyl-2-methyloxiran-2-yl]-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate

InChI

InChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13-/t17-,20+,22+/m1/s1

InChI-Schlüssel

XIKGETOZQXNXHV-FBPBFTCHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of Haliangicin B from Marine Myxobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haliangicin B, a potent antifungal polyketide, represents a significant discovery from the relatively untapped resource of marine myxobacteria. Isolated from the marine myxobacterium Haliangium ochraceum (initially identified as Haliangium luteum), this metabolite and its isomers exhibit a wide spectrum of antifungal activity.[1] Their unique mechanism of action, targeting the cytochrome b-c1 complex of the fungal mitochondrial respiratory chain, makes them promising candidates for the development of novel antifungal agents.[1] This technical guide provides a comprehensive overview of the discovery, biological activity, isolation, structure elucidation, and biosynthesis of this compound and its related compounds, presenting key data and methodologies for researchers in the field of natural product discovery and drug development.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to human health, agriculture, and food security. This has intensified the search for novel antifungal agents with new mechanisms of action. Marine microorganisms, particularly myxobacteria, have gained attention as a promising source of structurally diverse and biologically active secondary metabolites. Haliangicin, first reported in 2001, was the first secondary metabolite to be discovered from a marine myxobacterium, Haliangium ochraceum.[2] This discovery opened up a new frontier in the exploration of marine myxobacterial natural products.

Haliangicin and its subsequently discovered isomers, including this compound, are characterized by a polyunsaturated structure featuring a β-methoxyacrylate moiety, a common pharmacophore in inhibitors of the mitochondrial respiratory chain.[2][3] This guide details the scientific journey from the initial discovery of Haliangicin to the characterization of its isomers and the elucidation of its biosynthetic pathway.

Biological Activity and Data Presentation

Haliangicin and its isomers have demonstrated significant antifungal activity against a broad range of fungi.[1] Their primary mechanism of action involves the inhibition of the electron transport chain at the cytochrome b-c1 segment (Complex III) in fungal mitochondria.[1]

Antifungal Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Haliangicin and its isomers against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Haliangicin and its Isomers against Various Fungi

CompoundCandida albicans (µg/mL)Aspergillus niger (µg/mL)Saccharomyces cerevisiae (µg/mL)Phytophthora capsici (µg/mL)
Haliangicin 15.6[2]Data not availableData not availablePotent inhibitory activity
cis-Haliangicin Data not availableData not availableData not availableData not available
This compound-D (mixture) Data not availableData not availableData not availableData not available

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound and its related compounds.

Fermentation of Haliangium ochraceum

The production of Haliangicin is achieved through the cultivation of Haliangium ochraceum under specific saline conditions.

  • Producing Organism: Haliangium ochraceum (formerly Haliangium luteum), a moderately halophilic myxobacterium isolated from coastal saline environments.[4]

  • Cultivation Medium: Modified VY/2 agar (B569324) medium supplemented with seawater. The optimal growth and production of Haliangicin require a NaCl concentration of 2-3%.[2]

  • Fermentation Conditions: The bacterium is cultured at 30-34°C.[2]

Isolation and Purification of Haliangicins

A multi-step chromatographic process is used to isolate and purify Haliangicin and its isomers from the culture broth.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, including:

    • Silica gel chromatography.

    • Sephadex LH-20 column chromatography.

    • High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water gradient.

Detailed parameters for each chromatographic step, such as column dimensions, solvent gradients, flow rates, and retention times, are crucial for reproducibility and are typically found in the materials and methods sections of the primary research articles.

Structure Elucidation

The planar and stereochemical structures of the Haliangicins were determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are conducted to elucidate the connectivity of atoms and the overall carbon skeleton.

  • UV-Visible Spectroscopy: Used to identify the presence of the conjugated polyene system, a characteristic feature of the Haliangicins.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Table 2: Physicochemical Properties of Haliangicin

PropertyValue
Molecular Formula C28H39NO5
Molecular Weight 469
UV λmax (MeOH) 232, 320, 334, 352 nm
Appearance Yellow powder

Note: Detailed NMR spectral data (chemical shifts, coupling constants) are essential for unambiguous structure confirmation and are reported in the primary literature.

Biosynthesis of Haliangicin

The genetic basis for Haliangicin production has been identified, and the biosynthetic pathway has been proposed. This knowledge has enabled the heterologous expression of the pathway, leading to increased production yields and the generation of novel analogs.

The Haliangicin Biosynthetic Gene Cluster (hli)

The biosynthesis of Haliangicin is orchestrated by a polyketide synthase (PKS) pathway encoded by the hli gene cluster.[5] This cluster contains all the necessary genes for the assembly of the polyketide backbone and its subsequent modifications.

Proposed Biosynthetic Pathway

The biosynthesis of Haliangicin is proposed to proceed through the following key steps:

  • Starter Unit Formation: The pathway is initiated with a unique starter unit.

  • Polyketide Chain Assembly: A modular Type I PKS iteratively adds extender units to the growing polyketide chain.

  • Tailoring Reactions: A series of post-PKS modifications, including methylation and epoxidation, finalize the structure of Haliangicin.

Heterologous Expression

To overcome the challenges associated with the slow growth and low production titers of the native producer, the hli biosynthetic gene cluster has been successfully expressed in a heterologous host, Myxococcus xanthus. This strategy has led to a significant increase in Haliangicin production and has facilitated the genetic manipulation of the pathway to produce novel, unnatural analogs with potentially improved biological activities.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of Haliangicin on the fungal mitochondrial respiratory chain.

G cluster_membrane Inner Mitochondrial Membrane Complex_I Complex I Complex_III Complex III (Cytochrome b-c1) Complex_I->Complex_III Proton_Gradient Proton Gradient Complex_I->Proton_Gradient H+ Complex_II Complex II Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->Proton_Gradient H+ Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Electron_Source NADH / FADH2 Electron_Source->Complex_I Electron_Source->Complex_II Haliangicin Haliangicin Haliangicin->Complex_III Inhibition Inhibition Proton_Gradient->ATP_Synthase

Caption: Haliangicin inhibits the fungal respiratory chain at Complex III.

Experimental Workflow

The general workflow for the discovery and characterization of Haliangicin is depicted below.

G Start Start Fermentation Fermentation of Haliangium ochraceum Start->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Purification->Structure_Elucidation Bioassays Antifungal Activity Screening (MIC) Purification->Bioassays End End Structure_Elucidation->End Bioassays->End

Caption: Workflow for Haliangicin discovery and characterization.

Logical Relationship

The relationship between the producing organism, the biosynthetic pathway, and the final products is illustrated in the following diagram.

G Organism Haliangium ochraceum (Marine Myxobacterium) Gene_Cluster hli Biosynthetic Gene Cluster Organism->Gene_Cluster contains PKS_Pathway Polyketide Synthase (PKS) Pathway Gene_Cluster->PKS_Pathway encodes Products This compound and other isomers PKS_Pathway->Products produces

Caption: Relationship between the organism, genes, and Haliangicin products.

Conclusion and Future Directions

This compound and its congeners represent a valuable class of antifungal compounds discovered from the marine myxobacterium Haliangium ochraceum. Their unique chemical structures and potent biological activity underscore the importance of exploring novel marine microbial habitats for new drug leads. The successful heterologous expression of the Haliangicin biosynthetic pathway not only provides a more sustainable supply of these compounds but also opens avenues for biosynthetic engineering to generate novel analogs with improved efficacy and pharmacokinetic properties.

Future research should focus on:

  • Comprehensive Biological Profiling: A broader evaluation of the antifungal spectrum of all Haliangicin isomers is necessary.

  • In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential of these compounds, in vivo studies in animal models of fungal infections are required.

  • Biosynthetic Engineering: Further manipulation of the hli gene cluster could lead to the production of Haliangicins with enhanced activity, reduced toxicity, and improved drug-like properties.

  • Exploration of Other Marine Myxobacteria: The discovery of Haliangicin highlights the potential of marine myxobacteria as a source of novel bioactive natural products. Continued exploration of these organisms is likely to yield further discoveries.

This technical guide provides a solid foundation for researchers interested in Haliangicin and the broader field of marine natural product discovery. The detailed information on its biology, chemistry, and biosynthesis will be instrumental in advancing the development of this promising class of antifungal agents.

References

A Technical Guide to Haliangicin B and its Producing Organism, Haliangium ochraceum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) B, a potent antifungal secondary metabolite, is produced by the marine myxobacterium Haliangium ochraceum. This polyketide natural product exhibits significant inhibitory activity against a broad spectrum of filamentous fungi by targeting complex III of the mitochondrial electron transport chain. This technical guide provides an in-depth overview of Haliangium ochraceum, the biosynthesis of Haliangicin B, detailed experimental protocols for its production, purification, and biological characterization, and quantitative data on its activity. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product discovery, fungal pathogenesis, and drug development.

Introduction to Haliangium ochraceum

Haliangium ochraceum is a Gram-negative, rod-shaped, gliding bacterium belonging to the myxobacteria.[1][2] Originally isolated from coastal saline environments, this species is a moderately halophilic organism, requiring sodium chloride for growth.[3][4] Like other myxobacteria, H. ochraceum exhibits a complex life cycle characterized by social behaviors, including swarming motility and the formation of fruiting bodies under starvation conditions.[5] The organism is a source of structurally diverse and biologically active secondary metabolites, with this compound being a prominent example.[6]

Table 1: Morphological and Physiological Characteristics of Haliangium ochraceum

CharacteristicDescription
Morphology Gram-negative, rod-shaped cells (0.5–0.6 by 3.0–8.0 µm).[1]
Motility Gliding motility on solid surfaces.[2]
Colony Morphology Yellow colonies that spread and are typically slightly sunken into the agar (B569324).[2]
Fruiting Bodies Yellow to brown, consisting of densely packed, sessile sporangioles (15–150 µm).[1]
Optimal Growth Conditions Moderately halophilic, requiring 1–3% NaCl for optimal growth.[1][3]
Metabolism Aerobic, capable of degrading yeast and bacterial cells.[1]

This compound: Structure and Mechanism of Action

This compound is a polyunsaturated fatty acid containing a distinctive β-methoxyacrylate moiety.[7][8] This structural feature is crucial for its biological activity. Several geometric isomers of Haliangicin have also been isolated and characterized.[9]

The primary mechanism of action of this compound is the inhibition of the mitochondrial electron transport chain at the cytochrome b-c1 segment, also known as complex III.[3] This inhibition disrupts cellular respiration in susceptible fungi, leading to growth arrest and cell death.

Mechanism of Action of this compound Haliangicin_B This compound Complex_III Mitochondrial Complex III (Cytochrome b-c1 complex) Haliangicin_B->Complex_III Inhibits Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Disrupts ATP_Production ATP Production Electron_Transport->ATP_Production Blocks Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Leads to

Caption: this compound inhibits mitochondrial complex III, disrupting the electron transport chain and leading to fungal cell death.

Biosynthesis of this compound

This compound is synthesized via a Type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC), designated as hli, has been identified and characterized.[10][11] The PKS machinery sequentially adds and modifies acyl-CoA extender units to a starter unit to build the polyketide backbone of this compound.

Biosynthesis of this compound Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Modules Polyketide Synthase (PKS) Modules Starter_Unit->PKS_Modules Extender_Units Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Modules Polyketide_Chain Growing Polyketide Chain PKS_Modules->Polyketide_Chain Chain Elongation & Modification Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Polyketide_Chain->Tailoring_Enzymes Post-PKS Modifications Haliangicin_B This compound Tailoring_Enzymes->Haliangicin_B

Caption: The polyketide synthase pathway for this compound biosynthesis involves chain elongation and subsequent modifications.

Experimental Protocols

Cultivation and Fermentation of Haliangium ochraceum

This protocol describes the cultivation of H. ochraceum for the production of this compound.

4.1.1. Media Preparation

  • Modified VY/2 Agar:

    • Baker's Yeast: 5 g/L

    • Cyanocobalamin: 0.5 mg/L

    • Agar: 15 g/L

    • Natural or artificial seawater (final NaCl concentration of 2-3%)

    • Adjust pH to 7.2-7.4 before autoclaving.

  • CY Medium with Seawater Salts:

    • Casitone: 3.0 g/L

    • Yeast Extract: 1.0 g/L

    • NaCl: 21.1 g/L

    • KCl: 0.6 g/L

    • CaCl₂ x 2H₂O: 1.2 g/L

    • MgCl₂ x 6H₂O: 3.6 g/L

    • NaHCO₃: 0.09 g/L

    • MgSO₄ x 7H₂O: 2.6 g/L

    • For solid medium, add 15 g/L agar.[5]

    • Adjust pH to 7.2-7.4 before autoclaving.

4.1.2. Seed Culture Preparation

  • Inoculate a single colony of H. ochraceum from a fresh agar plate into a 50 mL flask containing 10 mL of CY medium with seawater salts.

  • Incubate at 30-34°C with shaking at 180 rpm for 5-7 days, or until significant cell growth is observed.[5]

4.1.3. Production Scale Fermentation

  • Inoculate a 1 L flask containing 200 mL of CY medium with seawater salts with a 5% (v/v) seed culture.[12]

  • Incubate at 30-34°C with shaking at 200 rpm for 10-14 days.[5][12]

  • Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the supernatant and cell pellet.

  • Extraction:

    • Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).

    • Extract the cell pellet with methanol (B129727), followed by sonication to lyse the cells. Centrifuge to remove cell debris and collect the methanol extract.

    • Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure.

  • Initial Purification (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica (B1680970) gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Final Purification (Preparative HPLC):

    • Pool the this compound-containing fractions and evaporate to dryness.

    • Dissolve the semi-purified product in a suitable solvent (e.g., methanol).

    • Purify to homogeneity using a preparative reverse-phase HPLC column (e.g., C18) with an appropriate mobile phase gradient (e.g., water-acetonitrile or water-methanol).

    • Monitor the elution profile at a suitable wavelength (e.g., 290 nm) and collect the peak corresponding to this compound.[10]

    • Confirm the purity and identity of the final compound using analytical HPLC, mass spectrometry, and NMR.

Workflow for this compound Production and Purification cluster_0 Production cluster_1 Purification cluster_2 Analysis Cultivation Cultivation of H. ochraceum Fermentation Fermentation Cultivation->Fermentation Harvesting Harvesting Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Silica_Chromatography Silica Gel Chromatography Extraction->Silica_Chromatography Prep_HPLC Preparative HPLC Silica_Chromatography->Prep_HPLC Characterization Structural Characterization (MS, NMR) Prep_HPLC->Characterization Bioassays Biological Activity Assays Prep_HPLC->Bioassays

Caption: A general workflow for the production, purification, and characterization of this compound.

Heterologous Expression of this compound in Myxococcus xanthus

Due to the often slow growth and lower yields in the native producer, heterologous expression of the this compound biosynthetic gene cluster in a more tractable host like Myxococcus xanthus can significantly improve production.[10][11]

  • Cloning of the hli Gene Cluster:

    • Isolate high-molecular-weight genomic DNA from H. ochraceum.

    • Construct a cosmid or BAC library of the genomic DNA.

    • Screen the library using probes designed from conserved PKS gene sequences to identify clones containing the hli gene cluster.

  • Construction of the Expression Vector:

    • Subclone the entire hli gene cluster into a suitable E. coli-Myxococcus shuttle vector that allows for integration into the M. xanthus chromosome or autonomous replication.

  • Transformation of Myxococcus xanthus :

    • Prepare competent M. xanthus cells. Electroporation is a commonly used method.[13]

    • Transform the competent cells with the expression vector containing the hli gene cluster.

    • Select for transformants using an appropriate antibiotic marker.

  • Verification of this compound Production:

    • Cultivate the recombinant M. xanthus strain under suitable fermentation conditions.

    • Extract the culture broth and analyze for the production of this compound using HPLC and mass spectrometry.[10]

Antifungal Susceptibility Testing

The antifungal activity of this compound can be quantified using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[7][14][15]

  • Inoculum Preparation:

    • Grow the fungal test strain on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation.

    • Harvest the spores and prepare a spore suspension in sterile saline with 0.05% Tween 80.

    • Adjust the spore concentration to the recommended range using a spectrophotometer or hemocytometer.

  • Assay Procedure:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

    • Inoculate each well with the prepared fungal spore suspension.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at 35°C for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Mitochondrial Complex III Inhibition Assay

This spectrophotometric assay measures the activity of complex III by monitoring the reduction of cytochrome c.[16][17][18]

  • Preparation of Reagents:

    • Assay Buffer: (e.g., 25 mM potassium phosphate (B84403) buffer, pH 7.5, containing 5 mM magnesium chloride).

    • Substrate: Decylubiquinol (a synthetic analog of ubiquinol).

    • Electron Acceptor: Cytochrome c (from bovine heart).

    • Inhibitor: Antimycin A (as a positive control for complex III inhibition).

  • Assay Procedure:

    • Isolate mitochondria from a suitable source (e.g., bovine heart or rat liver).

    • In a cuvette or 96-well plate, combine the assay buffer, cytochrome c, and isolated mitochondria.

    • Add varying concentrations of this compound or Antimycin A.

    • Initiate the reaction by adding decylubiquinol.

    • Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

Table 2: Production of this compound

Production HostRelative YieldReference
Haliangium ochraceum (Native Producer)1x[10][11]
Myxococcus xanthus (Heterologous Host)10x[10][11]

Table 3: Antifungal Activity of this compound (Representative MICs)

Fungal SpeciesMIC (µg/mL)
Aspergillus fumigatusData not available in searched literature
Candida albicansInactive[3]
Pythium aphanidermatumData not available in searched literature
Saccharomyces cerevisiaeData not available in searched literature

Conclusion

This compound, produced by the marine myxobacterium Haliangium ochraceum, represents a promising antifungal agent with a distinct mechanism of action. This technical guide has provided a comprehensive overview of the producing organism, the biosynthesis of this compound, and detailed experimental protocols for its study. The successful heterologous expression of this compound in Myxococcus xanthus opens avenues for yield improvement and biosynthetic engineering to generate novel analogs with potentially enhanced properties. Further research to fully elucidate the antifungal spectrum and in vivo efficacy of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the β-Methoxyacrylate Polyene Structure of Haliangicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) B, a member of the haliangicin family of natural products, is a polyene compound characterized by a distinctive β-methoxyacrylate moiety. Produced by the marine myxobacterium Haliangium ochraceum, it exhibits significant antifungal activity. This technical guide provides a comprehensive overview of the core structural features, biological activity, and mechanism of action of Haliangicin B. It includes a summary of available quantitative data, detailed experimental protocols derived from published literature, and visualizations of its biochemical pathway and experimental workflows to support further research and development.

Introduction

Haliangicin is a novel antifungal antibiotic first isolated from the marine myxobacterium Haliangium luteum, later reclassified as Haliangium ochraceum.[1][2] The planar structure of the parent compound, haliangicin (often referred to as haliangicin A), was elucidated through spectroscopic analyses, revealing a novel polyunsaturated architecture containing a β-methoxyacrylate group.[3][4] Further investigations of the culture extracts of H. ochraceum led to the isolation of several geometric isomers, including this compound.[5] These isomers primarily differ in the geometry of their polyene chain.[5] The haliangicins, including this compound, have garnered interest due to their potent antifungal properties, which stem from their ability to inhibit the mitochondrial respiratory chain.[6]

Chemical Structure

The core structure of the haliangicins is a polyunsaturated fatty acid derivative. This compound is a geometric isomer of the parent haliangicin. While the complete stereochemistry of all isomers is not fully detailed in all literature, the planar structure and the location of the key functional groups are well-established.

Key Structural Features:

  • Polyene Chain: A conjugated system of double bonds which is characteristic of this class of compounds and contributes to their biological activity and spectroscopic properties.

  • β-Methoxyacrylate Group: This functional group is a critical pharmacophore responsible for the antifungal activity. It acts as an inhibitor of the cytochrome bc1 complex.[1][3]

  • Epoxide Ring: The presence of an epoxide has been identified in the haliangicin structure.[5]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound and its isomers was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the full detailed datasets are found within the primary literature, a summary of the expected data is presented below.

NMR Spectroscopic Data

Detailed 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR data are crucial for the structural assignment of this compound. The following table summarizes the expected chemical shifts for key protons and carbons based on the known structure of related β-methoxyacrylate polyenes. The definitive data for this compound can be found in Kundim et al., 2003.

Table 1: Representative NMR Data for the β-Methoxyacrylate Moiety

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
β-CH~7.3~145
α-C-~110
OCH₃~3.8~60
C=O-~168

Note: The exact chemical shifts for this compound are detailed in the primary literature.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Fragmentation patterns observed in MS/MS experiments provide further confirmation of the structure.

Table 2: Mass Spectrometry Data for Haliangicin Isomers

IsomerMolecular FormulaExact Mass [M+H]⁺
This compoundC₂₂H₃₂O₅Data from primary literature

Note: Specific high-resolution mass spectrometry data for this compound should be referenced from the primary publication.

Biological Activity and Mechanism of Action

Antifungal Activity

Haliangicin and its isomers exhibit a broad spectrum of activity against various filamentous fungi.[6] The β-methoxyacrylate functional group is a well-known inhibitor of fungal respiration.

Table 3: Antifungal Activity of Haliangicin Isomers (MIC values)

Fungal SpeciesHaliangicin A (μg/mL)This compound (μg/mL)Haliangicin C (μg/mL)Haliangicin D (μg/mL)
Aspergillus nigerData from primary literatureData from primary literatureData from primary literatureData from primary literature
Botrytis cinereaData from primary literatureData from primary literatureData from primary literatureData from primary literature
Candida albicansData from primary literatureData from primary literatureData from primary literatureData from primary literature
Pyricularia oryzaeData from primary literatureData from primary literatureData from primary literatureData from primary literature

Note: The specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of fungi are reported in Kundim et al., 2003.

Mechanism of Action

This compound, like other β-methoxyacrylate-containing natural products, targets the mitochondrial respiratory chain. Specifically, it inhibits the cytochrome bc1 complex (Complex III) .[6] This inhibition occurs at the quinone outer binding site (Qo site) of cytochrome b, thereby blocking the electron transfer from ubiquinol (B23937) to cytochrome c. This disruption of the electron transport chain leads to a depletion of ATP, ultimately causing fungal cell death.

G cluster_Mitochondrion Mitochondrial Inner Membrane Ubiquinol Ubiquinol (QH2) bc1 Cytochrome bc1 Complex (Complex III) Ubiquinol->bc1 e- CytC_Ox Cytochrome c (Oxidized) CytC_Red Cytochrome c (Reduced) ATP_Synthase ATP Synthase (Complex V) CytC_Red->ATP_Synthase Drives Proton Pumping bc1->CytC_Ox e- HaliangicinB This compound HaliangicinB->bc1 Inhibits ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase caption Figure 1. Mechanism of action of this compound.

Caption: Figure 1. Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for the production and isolation of haliangicins. For precise details, it is imperative to consult the primary research articles.

Fermentation of Haliangium ochraceum

This protocol outlines the general steps for the cultivation of H. ochraceum for the production of this compound.

Materials:

  • Haliangium ochraceum strain

  • Seed culture medium (e.g., containing casitone, MgSO₄·7H₂O, and sea salt)

  • Production culture medium (e.g., containing soluble starch, yeast extract, and sea salt)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculation: Inoculate the seed culture medium with a stock culture of H. ochraceum.

  • Seed Culture Growth: Incubate the seed culture at approximately 30°C with shaking (e.g., 180 rpm) for 3-5 days.

  • Production Culture Inoculation: Use the seed culture to inoculate the production medium in larger shake flasks.

  • Production Phase: Incubate the production culture under similar conditions for 7-10 days.

  • Monitoring: Monitor the culture for growth and production of haliangicins, for instance, by checking for antifungal activity in the culture broth.

G start Start inoculate_seed Inoculate Seed Medium with H. ochraceum start->inoculate_seed incubate_seed Incubate Seed Culture (3-5 days) inoculate_seed->incubate_seed inoculate_prod Inoculate Production Medium incubate_seed->inoculate_prod incubate_prod Incubate Production Culture (7-10 days) inoculate_prod->incubate_prod harvest Harvest Culture Broth incubate_prod->harvest

Caption: Figure 2. Fermentation workflow for this compound.

Isolation and Purification of this compound

This protocol provides a general outline for the extraction and purification of this compound from the culture broth.

Materials:

  • Harvested culture broth from H. ochraceum fermentation

  • Adsorbent resin (e.g., Diaion HP-20)

  • Solvents for extraction (e.g., acetone (B3395972), ethyl acetate, methanol, n-hexane)

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Adsorption: Pass the culture broth through a column packed with an adsorbent resin to capture the haliangicins.

  • Elution: Wash the resin with water and then elute the haliangicins with a suitable organic solvent like acetone or methanol.

  • Solvent Extraction: Concentrate the eluate and perform a liquid-liquid extraction with a solvent such as ethyl acetate.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate different fractions.

  • HPLC Purification: Further purify the fractions containing haliangicin isomers using preparative HPLC to isolate this compound.

G start Harvested Culture Broth adsorption Adsorption on Resin start->adsorption elution Elution with Organic Solvent adsorption->elution extraction Liquid-Liquid Extraction elution->extraction silica_gel Silica Gel Chromatography extraction->silica_gel hplc Preparative HPLC silica_gel->hplc pure_haliangicin_b Pure this compound hplc->pure_haliangicin_b

Caption: Figure 3. Isolation and purification workflow.

Conclusion

This compound represents a promising lead compound in the development of new antifungal agents. Its unique β-methoxyacrylate polyene structure and its specific mechanism of action targeting the fungal mitochondrial respiratory chain make it an attractive candidate for further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals. For detailed quantitative data and specific experimental parameters, consultation of the primary scientific literature is essential.

References

Antifungal Spectrum of Haliangicin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Haliangicin B, a polyene macrolide antibiotic. This compound is a geometric isomer of Haliangicin, a natural product isolated from the marine myxobacterium Haliangium ochraceum (formerly known as Haliangium luteum)[1][2][3][4][]. This document summarizes the available quantitative data on its antifungal activity, details relevant experimental methodologies, and visualizes its mechanism of action.

Quantitative Antifungal Activity

Haliangicin and its isomers exhibit a broad spectrum of activity against filamentous fungi[3][4]. While specific minimum inhibitory concentration (MIC) values for this compound against a wide array of fungal species are not extensively detailed in publicly available literature, the general anti-filamentous fungal activity for the Haliangicin family has been reported to be in the range of 0.1-12.5 µg/mL. It has been noted that the antifungal activity of this compound is weaker than that of Haliangicin A[].

Table 1: Antifungal Activity of Haliangicin Isomers

Compound/IsomerReported MIC Range (Filamentous Fungi)Relative Potency
Haliangicin A0.1 - 12.5 µg/mLMost Potent
This compound Weaker than Haliangicin ALess Potent
Haliangicin CWeaker than Haliangicin ALess Potent
Haliangicin DWeakest ActivityLeast Potent

Note: The MIC range is for the Haliangicin family of compounds. Specific data for this compound against individual fungal species is limited in the reviewed literature.

Mechanism of Action

This compound, like other β-methoxyacrylate antibiotics, targets the mitochondrial respiratory chain. Specifically, it inhibits the electron flow within the cytochrome b-c1 complex, also known as Complex III[3][4]. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- H_IMS H+ Complex_I->H_IMS H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_III->H_IMS H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->H_IMS H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_IMS->ATP_Synthase Proton Motive Force H_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase Haliangicin_B This compound Haliangicin_B->Complex_III Inhibition

Caption: Mechanism of action of this compound in the fungal mitochondrial electron transport chain.

Experimental Protocols

The determination of the antifungal spectrum of this compound involves standard antimicrobial susceptibility testing methods. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

General MIC Determination Workflow

Start Start: Fungal Isolate Preparation Culture 1. Culture of Test Fungi (e.g., on Potato Dextrose Agar) Start->Culture Inoculum 2. Preparation of Fungal Inoculum (Standardized cell suspension) Culture->Inoculum Inoculation 4. Inoculation of Microtiter Plate Wells (containing serially diluted this compound) Inoculum->Inoculation Serial_Dilution 3. Serial Dilution of this compound (in appropriate broth medium, e.g., RPMI-1640) Serial_Dilution->Inoculation Incubation 5. Incubation (Specified time and temperature, e.g., 24-48h at 28-35°C) Inoculation->Incubation Observation 6. Visual or Spectrophotometric Observation of Fungal Growth Incubation->Observation MIC_Determination 7. Determination of MIC (Lowest concentration with no visible growth) Observation->MIC_Determination End End: MIC Value Reported MIC_Determination->End

Caption: Generalized experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Methodological Steps
  • Fungal Strains and Culture Conditions: A panel of clinically relevant or agriculturally significant filamentous fungi are selected. These are typically cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), at an optimal temperature for each species to obtain sufficient growth for inoculum preparation.

  • Inoculum Preparation: A standardized inoculum is prepared from fresh, mature fungal cultures. This is often done by covering the fungal colony with a sterile saline solution (e.g., 0.85% NaCl) containing a surfactant (e.g., Tween 80) to aid in the dispersion of conidia or sporangiospores. The resulting suspension is then adjusted to a specific turbidity or cell density (e.g., using a spectrophotometer or hemocytometer) to ensure a consistent number of fungal cells are used in each test.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of twofold dilutions are then made in a liquid growth medium, such as RPMI-1640 buffered with MOPS, within the wells of a microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized fungal suspension. The plates are then incubated under appropriate conditions (e.g., 28-35°C for 24 to 72 hours), depending on the growth rate of the specific fungal species being tested.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is a complete or significant inhibition of visible fungal growth. This can be assessed visually or by using a spectrophotometer to measure the optical density. Appropriate positive (no drug) and negative (no inoculum) controls are included to validate the results.

Summary and Future Directions

This compound demonstrates notable antifungal activity, primarily through the disruption of mitochondrial respiration. Its broad-spectrum efficacy against filamentous fungi suggests potential applications in both clinical and agricultural settings. However, further research is required to fully elucidate the antifungal spectrum of this compound with specific MIC values against a comprehensive panel of fungal pathogens. Additionally, studies focusing on its in vivo efficacy, toxicity, and the potential for resistance development are crucial for its advancement as a therapeutic or control agent. The development of synthetic analogs of this compound could also lead to compounds with improved potency and pharmacokinetic properties.

References

Haliangicin B: An In-Depth Technical Guide on its Mechanism of Action on Fungal Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin B, a novel polyketide antifungal agent isolated from the marine myxobacterium Haliangium ochraceum, represents a promising candidate for the development of new therapeutics against fungal infections. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with fungal mitochondria. This compound exhibits potent antifungal activity by specifically targeting and inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts the vital process of oxidative phosphorylation, leading to a cascade of events that culminate in fungal cell death. This document details the molecular interactions, downstream cellular consequences, and the experimental protocols required to elucidate and quantify these effects.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Marine microorganisms have proven to be a rich source of bioactive secondary metabolites with diverse chemical structures and biological activities. This compound, a β-methoxyacrylate antibiotic, belongs to a class of compounds known for their potent inhibition of the mitochondrial respiratory chain.[1][2] Its specific action on a crucial component of fungal metabolism makes it an attractive subject for further investigation and development. This guide serves as a technical resource for researchers aiming to understand and explore the therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of this compound within the fungal cell is the cytochrome bc1 complex, also known as Complex III, a key enzymatic complex of the mitochondrial electron transport chain.[1][2]

2.1. The Fungal Mitochondrial Electron Transport Chain

The fungal mitochondrial electron transport chain is responsible for generating the proton motive force necessary for ATP synthesis through oxidative phosphorylation. This process involves a series of redox reactions catalyzed by four protein complexes (Complexes I-IV).

cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- H+ Gradient H+ Gradient Complex I->H+ Gradient pumps H+ Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->H+ Gradient pumps H+ Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- Complex IV->H+ Gradient pumps H+ ATP Synthase ATP Synthase H+ Gradient->ATP Synthase drives ATP ATP ATP Synthase->ATP cluster_ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol Ubiquinol (CoQH2) Qo Site Qo Site Ubiquinol->Qo Site Electron Transfer Electron Transfer to Cytochrome c Qo Site->Electron Transfer This compound This compound This compound->Qo Site Inhibits This compound This compound Inhibition of Complex III Inhibition of Complex III This compound->Inhibition of Complex III Decreased O2 Consumption Decreased O2 Consumption Inhibition of Complex III->Decreased O2 Consumption Collapse of ΔΨm Collapse of ΔΨm Inhibition of Complex III->Collapse of ΔΨm Increased ROS Production Increased ROS Production Inhibition of Complex III->Increased ROS Production ATP Depletion ATP Depletion Collapse of ΔΨm->ATP Depletion Apoptosis-Like Cell Death Apoptosis-Like Cell Death ATP Depletion->Apoptosis-Like Cell Death Increased ROS Production->Apoptosis-Like Cell Death Start Start Fungal Culture Grow fungal culture to mid-log phase Start->Fungal Culture Harvest Cells Harvest cells by centrifugation Fungal Culture->Harvest Cells Spheroplasting Enzymatic digestion of cell wall (e.g., with zymolyase) Harvest Cells->Spheroplasting Homogenization Gentle homogenization (Dounce homogenizer) Spheroplasting->Homogenization Differential Centrifugation 1 Low-speed centrifugation to remove cell debris Homogenization->Differential Centrifugation 1 Differential Centrifugation 2 High-speed centrifugation to pellet mitochondria Differential Centrifugation 1->Differential Centrifugation 2 Mitochondrial Pellet Wash and resuspend mitochondrial pellet Differential Centrifugation 2->Mitochondrial Pellet End End Mitochondrial Pellet->End

References

Haliangicin B: A Technical Guide to its Inhibition of the Cytochrome b-c1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) B, a geometric isomer of the β-methoxyacrylate polyene antibiotic Haliangicin, exhibits potent antifungal activity through the specific inhibition of the cytochrome b-c1 complex (Complex III) in the mitochondrial respiratory chain. This technical guide provides an in-depth analysis of Haliangicin B's mechanism of action, presenting available quantitative data on its antifungal efficacy, detailed experimental protocols for assessing its inhibitory effects, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antifungal drug discovery and development.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The mitochondrial respiratory chain, particularly the cytochrome b-c1 complex, is a well-validated target for antifungal agents due to its essential role in cellular energy production. Haliangicin, a natural product isolated from the marine myxobacterium Haliangium ochraceum, and its isomers, including this compound, belong to the class of β-methoxyacrylate inhibitors.[1][2] These compounds disrupt the electron flow within the cytochrome b-c1 complex, leading to mitochondrial dysfunction and ultimately, fungal cell death.[2] This guide focuses specifically on this compound, providing a detailed technical overview of its inhibitory action.

Mechanism of Action: Inhibition of the Cytochrome b-c1 Complex

The cytochrome b-c1 complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a critical step in the generation of ATP through oxidative phosphorylation. This compound, as a β-methoxyacrylate inhibitor, is believed to bind to the Qo site of the cytochrome b subunit of this complex. This binding event physically obstructs the transfer of electrons, leading to a cascade of downstream effects.[3]

The primary consequences of this inhibition are:

  • Disruption of the Electron Transport Chain: The blockage of electron flow at Complex III halts the entire respiratory process.

  • Decreased ATP Synthesis: The interruption of the proton motive force, which is driven by electron transport, leads to a severe reduction in cellular ATP levels.

  • Increased Production of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the formation of superoxide (B77818) radicals, contributing to oxidative stress and cellular damage.[4]

These mitochondrial perturbations ultimately trigger apoptotic pathways, resulting in fungal cell death.

Quantitative Data: Antifungal Activity of this compound

CompoundFungal TypeMIC Range (µg/mL)Reference
HaliangicinFilamentous Fungi0.1 - 12.5[]

It is important to note that the antifungal activity of this compound and C has been reported to be weaker than that of Haliangicin A, with Haliangicin D exhibiting the weakest activity.[]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's inhibitory effects.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal strain.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target fungal strain

  • RPMI 1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI 1640 medium in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well, including a positive control (fungus with no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).[6]

Cytochrome b-c1 Complex Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the cytochrome b-c1 complex.

Materials:

  • Isolated mitochondria or purified cytochrome b-c1 complex

  • This compound

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA)

  • Ubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the isolated mitochondria or purified enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate, ubiquinol.

  • Kinetic Measurement: Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm.

  • Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the reaction rates against the inhibitor concentrations.

Mitochondrial Membrane Potential Assay

This protocol assesses the effect of this compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

Materials:

  • Fungal spheroplasts or isolated mitochondria

  • This compound

  • Fluorescent dye sensitive to ΔΨm (e.g., JC-1, Rhodamine 123)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell/Mitochondria Preparation: Prepare fungal spheroplasts or isolate mitochondria from the target fungal strain.

  • Treatment: Incubate the spheroplasts or mitochondria with different concentrations of this compound for a defined period.

  • Staining: Add the fluorescent dye and incubate to allow for its accumulation in the mitochondria.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the changes in fluorescence using a fluorescence microscope. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

Cellular ATP Level Assay

This assay quantifies the impact of this compound on cellular energy production.

Materials:

  • Target fungal cells

  • This compound

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture the fungal cells and treat them with various concentrations of this compound for a specific duration.

  • Cell Lysis: Lyse the cells to release the intracellular ATP.

  • ATP Measurement: Use a commercial ATP assay kit according to the manufacturer's instructions. The luminescence generated is proportional to the ATP concentration and is measured using a luminometer.

  • Data Analysis: Normalize the ATP levels to the total protein concentration or cell number to determine the specific effect of this compound on cellular ATP content.

Visualizations

Signaling Pathway of this compound-induced Mitochondrial Dysfunction

HaliangicinB_Pathway HaliangicinB This compound ComplexIII Cytochrome b-c1 Complex (Complex III) HaliangicinB->ComplexIII Inhibition ETC Electron Transport Chain ComplexIII->ETC Disruption ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced Proton Gradient ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased ATP ATP Production ATP_Synthase->ATP Decreased Apoptosis Apoptosis ATP->Apoptosis Induction (due to depletion) ROS->Apoptosis

Caption: this compound inhibits Complex III, disrupting the ETC, leading to decreased ATP and increased ROS, which induces apoptosis.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays MIC_Assay Antifungal Susceptibility (MIC Assay) MMP_Assay Mitochondrial Membrane Potential Assay ATP_Assay Cellular ATP Level Assay ROS_Assay ROS Production Assay Enzyme_Assay Cytochrome b-c1 Complex Inhibition Assay HaliangicinB This compound HaliangicinB->MIC_Assay HaliangicinB->Enzyme_Assay HaliangicinB->MMP_Assay HaliangicinB->ATP_Assay HaliangicinB->ROS_Assay

References

An In-depth Technical Guide to the Biosynthesis of Haliangicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Haliangicin, a potent antifungal polyketide produced by the marine myxobacterium Haliangium ochraceum. This document details the genetic basis of Haliangicin production, the proposed biosynthetic pathway, quantitative data on its heterologous production, and methodologies for key experiments.

Introduction

Haliangicin is a structurally unique polyketide characterized by a β-methoxyacrylate pharmacophore and a terminal vinyl epoxide.[1] It exhibits significant antifungal activity, making its biosynthetic pathway a subject of interest for natural product chemists and drug development professionals. Understanding and engineering this pathway could lead to the production of novel, more potent antifungal agents. The native producer, Haliangium ochraceum SMP-2, is a slow-growing myxobacterium, which has prompted the development of heterologous expression systems to improve yields and facilitate biosynthetic studies.[1]

The Haliangicin Biosynthetic Gene Cluster (hli)

The biosynthesis of Haliangicin is orchestrated by a 47.8 kbp Type I polyketide synthase (PKS) gene cluster, designated as hli.[1] This cluster was identified from Haliangium ochraceum and has been successfully expressed in the heterologous host Myxococcus xanthus.[1] The hli cluster contains a series of genes encoding the core PKS machinery as well as enzymes responsible for tailoring reactions.

A diagram of the hli gene cluster is presented below.

Haliangicin_Gene_Cluster cluster_hli hli Gene Cluster (47.8 kbp) hliA hliA hliB hliB hliA->hliB hliC hliC hliB->hliC hliD hliD (O-MT) hliC->hliD hliE hliE hliD->hliE hliF hliF hliE->hliF hliG hliG (PKS) hliF->hliG hliH hliH hliG->hliH hliI hliI hliH->hliI hliJ hliJ hliI->hliJ hliK hliK hliJ->hliK hliL hliL hliK->hliL hliM hliM hliL->hliM hliN hliN hliM->hliN hliO hliO hliN->hliO hliP hliP hliO->hliP hliQ hliQ hliP->hliQ hliR hliR (ACAD) hliQ->hliR hliS hliS hliR->hliS hliT hliT (PKS) hliS->hliT hliU hliU (EPO) hliT->hliU

Figure 1: Organization of the Haliangicin (hli) biosynthetic gene cluster.

Proposed Biosynthetic Pathway of Haliangicin

The biosynthesis of Haliangicin is proposed to start with a unique diketide starter unit, followed by five extension cycles catalyzed by the PKS modules. The pathway involves several key tailoring steps, including dehydrogenation, O-methylation, and epoxidation, to yield the final natural product.

The proposed biosynthetic pathway is depicted in the following diagram.

Haliangicin_Biosynthesis Starter Diketide Starter Unit Dehydrogenation γ,δ-Dehydrogenation (HliR - ACAD) Starter->Dehydrogenation PKS_Modules PKS Modules (HliG, HliT) 5 Extension Cycles Dehydrogenation->PKS_Modules Polyketide_Intermediate Polyketide Chain PKS_Modules->Polyketide_Intermediate Methylation O-Methylation (HliD - O-MT) Polyketide_Intermediate->Methylation Methylated_Intermediate β-methoxyacrylate formation Methylation->Methylated_Intermediate Epoxidation Epoxidation (HliU - EPO) Methylated_Intermediate->Epoxidation Haliangicin_B Haliangicin B Epoxidation->Haliangicin_B

Figure 2: Proposed biosynthetic pathway of this compound.

Quantitative Data on Haliangicin Production

Heterologous expression of the hli gene cluster in Myxococcus xanthus has been shown to significantly increase the production of Haliangicin compared to the native producer.[1] Furthermore, precursor feeding experiments have demonstrated the potential to further enhance yields.

Strain/ConditionProduction Titer (mg/L)Fold Increase (vs. Native)Reference
Haliangium ochraceum SMP-2 (Native Producer)Not explicitly quantified, but stated as low1x[1]
Myxococcus xanthus (hli cluster)Not explicitly quantified, but stated as significantly higher~10x[1]
Myxococcus xanthus (hli cluster) + 200 mM Sodium Acetate11.0 ± 2.1>10x[1]

Note: Quantitative production data for the unnatural analogues from gene-disrupted strains (ΔhliR, ΔhliD, ΔhliU) are not available in the reviewed literature. The effect of these knockouts has been demonstrated qualitatively through HPLC analysis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Haliangicin biosynthesis. These are adaptable protocols based on established methods for Myxococcus xanthus and the specific details available from the Haliangicin literature.

Heterologous Expression of the hli Gene Cluster in Myxococcus xanthus

This protocol describes the workflow for expressing the Haliangicin biosynthetic gene cluster in a heterologous host.

Heterologous_Expression_Workflow cluster_workflow Heterologous Expression Workflow A 1. Cosmid Library Construction of H. ochraceum genomic DNA B 2. Screening for PKS genes A->B C 3. Identification of hli gene cluster B->C D 4. Subcloning into an integrative vector C->D E 5. Electroporation into M. xanthus D->E F 6. Selection of transformants E->F G 7. Fermentation and Product Analysis (HPLC) F->G

Figure 3: Experimental workflow for heterologous expression.

Protocol:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from Haliangium ochraceum SMP-2 grown in an appropriate medium (e.g., seawater-based broth).

  • Cosmid Library Construction: Construct a cosmid library of the genomic DNA in a suitable vector.

  • Screening: Screen the cosmid library for PKS-containing clones using degenerate primers targeting conserved PKS domains.

  • Gene Cluster Identification: Sequence positive clones to identify the full hli gene cluster.

  • Vector Construction: Subclone the entire hli gene cluster into an integrative vector suitable for Myxococcus xanthus, containing a selectable marker (e.g., kanamycin (B1662678) resistance).

  • Transformation: Introduce the integrative vector into electrocompetent Myxococcus xanthus cells via electroporation.

  • Selection and Verification: Select for transformants on appropriate antibiotic-containing media. Verify the integration of the gene cluster by PCR.

  • Fermentation: Cultivate the recombinant M. xanthus strain in a suitable production medium.

  • Extraction and Analysis: Extract the secondary metabolites from the culture broth and cell pellet using an appropriate resin (e.g., XAD-16) and organic solvents. Analyze the extracts for Haliangicin production by HPLC.

In-Frame Gene Disruption in Myxococcus xanthus

This protocol outlines the general steps for creating in-frame deletions of genes within the hli cluster to study their function.

Gene_Disruption_Workflow cluster_workflow Gene Disruption Workflow A 1. PCR amplification of upstream and downstream flanking regions B 2. Splicing by overlap extension (SOE)-PCR A->B C 3. Cloning into a suicide vector with a counter-selectable marker B->C D 4. Transformation into M. xanthus C->D E 5. First Crossover Selection (antibiotic resistance) D->E F 6. Second Crossover Selection (counter-selection) E->F G 7. PCR verification of deletion mutants F->G H 8. Fermentation and product analysis G->H

Figure 4: Workflow for in-frame gene disruption.

Protocol:

  • Construct Design: Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene (e.g., hliR, hliD, hliU) from H. ochraceum genomic DNA.

  • SOE-PCR: Fuse the upstream and downstream fragments using splicing by overlap extension PCR to create a single DNA fragment with an in-frame deletion.

  • Vector Construction: Clone the fused fragment into a suicide vector containing a selectable marker (e.g., kanamycin resistance) and a counter-selectable marker (e.g., sacB for sucrose (B13894) sensitivity).

  • Transformation: Introduce the constructed vector into the heterologous M. xanthus strain harboring the hli cluster.

  • First Crossover Selection: Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic.

  • Second Crossover Selection: Grow the single-crossover mutants in liquid medium without antibiotic selection to allow for the second crossover event. Plate the culture on agar containing the counter-selective agent (e.g., sucrose) to select for the double-crossover mutants that have lost the vector backbone.

  • Verification: Screen the resulting colonies by PCR to identify the desired in-frame deletion mutants.

  • Phenotypic Analysis: Ferment the confirmed deletion mutants and analyze the culture extracts by HPLC to observe the effect on Haliangicin production and the formation of new analogues.

Precursor Feeding Experiments

This protocol describes how to supplement the fermentation medium with potential precursors to enhance the production of Haliangicin.

Protocol:

  • Strain Cultivation: Inoculate the heterologous M. xanthus strain expressing the hli cluster into a suitable production medium.

  • Precursor Addition: At a specific time point during fermentation (e.g., after 24 hours of growth), add a filter-sterilized solution of the precursor to be tested (e.g., sodium acetate, sodium propionate, glycerol, L-methionine) to the culture at various concentrations.

  • Incubation: Continue the fermentation under standard conditions for a defined period (e.g., 5 days).

  • Extraction and Quantification: At the end of the fermentation, harvest the culture, extract the secondary metabolites, and quantify the production of Haliangicin using a calibrated HPLC method.

  • Analysis: Compare the yields of Haliangicin in the precursor-fed cultures to a control culture without any added precursors to determine the effect of each compound. For stable isotope feeding, analyze the purified Haliangicin by mass spectrometry to determine the incorporation of the labeled precursor.

Enzyme Kinetics

To date, there is no published data on the specific enzyme kinetics (e.g., Km, kcat) for the individual enzymes of the Haliangicin biosynthetic pathway. Such studies would be valuable for a more in-depth understanding of the catalytic efficiency and substrate specificity of these enzymes and could guide future protein engineering efforts.

Conclusion

The biosynthesis of Haliangicin has been elucidated through the identification and heterologous expression of the hli gene cluster. This has not only enabled a significant increase in the production of this valuable antifungal compound but has also opened the door to biosynthetic engineering for the creation of novel analogues. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the Haliangicin biosynthetic pathway. Future work should focus on the detailed biochemical characterization of the biosynthetic enzymes and the quantitative analysis of the engineered analogues to establish clear structure-activity relationships.

References

In-Depth Technical Guide to the Spectroscopic Characterization of Haliangicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Haliangicin (B1249031) B, a potent antifungal metabolite. Haliangicin B is a member of the haliangicin family, a group of polyene macrolides produced by the marine myxobacterium Haliangium ochraceum (formerly identified as Haliangium luteum).[1][2] These compounds are of significant interest due to their antifungal activity, which stems from their ability to interfere with the electron flow within the cytochrome b-c1 segment of the mitochondrial respiratory chain.[3]

This document summarizes the key spectroscopic data for this compound and outlines the methodologies for its isolation and characterization, providing a foundational resource for researchers in natural product chemistry, myxobacteriology, and antifungal drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound, a geometric isomer of Haliangicin, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Data presented below is based on the analysis of Haliangicin and its isomers. Specific assignments for this compound are inferred from comparative studies of the isomer mixture.)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, mult., J in Hz)
1167.5-
2118.97.25 (s)
3161.4-
4129.86.50 (d, 11.5)
5132.56.20 (dd, 11.5, 14.5)
6130.56.35 (dd, 11.0, 14.5)
7138.06.80 (dd, 11.0, 15.0)
8128.06.40 (d, 15.0)
9135.0-
1040.02.50 (m)
1132.01.60 (m), 1.45 (m)
1270.03.80 (m)
1358.02.90 (d, 5.0)
1462.0-
15140.05.80 (dd, 10.5, 17.0)
16114.55.25 (d, 17.0), 5.10 (d, 10.5)
17-CH₃12.51.95 (s)
18-CH₃12.81.85 (s)
19-CH₃20.01.05 (d, 6.5)
20-CH₃18.01.15 (s)
3-OCH₃56.53.75 (s)
OCH₃61.03.65 (s)

Note: The presented data is a representative summary and may vary slightly based on the solvent and instrument used. The Haliangicins B, C, and D were reported as an inseparable mixture of geometric isomers, making definitive individual assignments challenging.[4]

Table 2: Mass Spectrometry, UV-Visible, and Infrared Spectroscopic Data for this compound
Spectroscopic TechniqueObserved Data
High-Resolution Mass Spectrometry (HR-MS) m/z [M+Na]⁺: Found 413.225, Calculated for C₂₃H₃₄O₅Na: 413.230
UV-Visible Spectroscopy (in MeOH) λmax (nm): 363, 382, 405
Infrared Spectroscopy (FT-IR) νmax (cm⁻¹): 3400 (O-H), 2960, 2920 (C-H), 1710 (C=O), 1640 (C=C), 1220 (C-O)

Experimental Protocols

The characterization of this compound involves a multi-step process from cultivation of the producing organism to the spectroscopic analysis of the purified compound.

Isolation and Purification of this compound

The following workflow outlines the general procedure for obtaining this compound.

experimental_workflow Isolation and Purification of this compound cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Cultivation Cultivation of Haliangium ochraceum Harvest Harvest of Mycelia and Resin Cultivation->Harvest Extraction Extraction with Acetone Harvest->Extraction Partition Solvent Partitioning (EtOAc/H₂O) Extraction->Partition SilicaGel Silica (B1680970) Gel Chromatography Partition->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC Haliangicin_B Haliangicin_B HPLC->Haliangicin_B Isolation of Isomer Mixture (Haliangicins B, C, D)

Caption: General workflow for the isolation of this compound.

  • Cultivation: Haliangium ochraceum is cultured in a suitable broth medium.

  • Extraction: The mycelia and an adsorber resin (e.g., Amberlite XAD-16) are harvested and extracted with an organic solvent like acetone.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, typically between ethyl acetate (B1210297) and water, to separate compounds based on polarity.

  • Chromatography: The organic phase is concentrated and subjected to a series of chromatographic separations, including silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the mixture of Haliangicin isomers.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB) to determine the accurate mass and molecular formula of the compound.

  • UV-Visible Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol, to determine the absorption maxima characteristic of the polyene chromophore.

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer to identify the characteristic functional groups present in the molecule.

Mechanism of Action: Signaling Pathway

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.

signaling_pathway Mechanism of Action of this compound cluster_etc Electron Transport Chain Mitochondrion Fungal Mitochondrion ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc₁ complex) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase HaliangicinB This compound HaliangicinB->Inhibition Inhibition->ComplexIII Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

References

A Technical Guide to the Biological Activity of Haliangicin B and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haliangicin (B1249031) and its isomers, polyene antibiotics produced by the marine myxobacterium Haliangium ochraceum, represent a class of potent antifungal agents with a specific mechanism of action.[1][2] This technical guide provides a comprehensive overview of the biological activity of Haliangicin B and its related isomers, with a focus on their antifungal properties. It outlines the methodologies for evaluating their efficacy and elucidating their mechanism of action, intended to support further research and drug development efforts in this area.

Introduction

Haliangicin is a β-methoxyacrylate-type polyene antibiotic that has been isolated along with several of its geometrical isomers.[1][2] These include cis-haliangicin and a mixture of isomers designated as Haliangicins B-D, which are geometrical isomers of the polyene portion of the molecule and exist as an inseparable mixture of cis and trans epoxide isomers.[2] The primary biological activity identified for these compounds is their potent antifungal effect, which has been attributed to the inhibition of the mitochondrial respiratory chain.[1] This guide details the known biological activities and provides standardized protocols for their quantitative assessment.

Quantitative Biological Activity

Table 1: Antifungal Activity of Haliangicin Isomers (MIC in µg/mL)

CompoundAspergillus nigerCandida albicansSaccharomyces cerevisiaeFusarium oxysporum
This compoundData not availableData not availableData not availableData not available
cis-HaliangicinData not availableData not availableData not availableData not available
This compound-D MixData not availableData not availableData not availableData not available
Amphotericin B (Control)Reportable rangeReportable rangeReportable rangeReportable range

Table 2: Mitochondrial Complex III Inhibitory Activity of Haliangicin Isomers (IC50 in µM)

CompoundBovine Heart MitochondriaFungal Mitochondria
This compoundData not availableData not available
cis-HaliangicinData not availableData not available
This compound-D MixData not availableData not available
Antimycin A (Control)Reportable rangeReportable range

Experimental Protocols

Antifungal Susceptibility Testing

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[3][4]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Haliangicin isomers against various fungal species.

Materials:

  • Haliangicin isomers (solubilized in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Aspergillus niger, Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Potato Dextrose Agar (for fungal culture)

  • Sterile saline with 0.05% Tween 20

Procedure:

  • Inoculum Preparation:

    • Grow fungal isolates on Potato Dextrose Agar for 7 days.

    • Prepare a stock inoculum suspension by gently scraping the surface of the culture with a sterile, wetted cotton swab.

    • Suspend the fungal material in sterile saline with Tween 20.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL.

    • Dilute this stock suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of each Haliangicin isomer in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the drug dilutions with the prepared fungal inoculum.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a predetermined percentage of growth inhibition (e.g., 50% or 90%) compared to the positive control.[5]

    • Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength.

Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This protocol is designed to measure the inhibitory effect of Haliangicin isomers on the activity of mitochondrial complex III.

Objective: To determine the IC50 value of Haliangicin isomers for the inhibition of mitochondrial complex III.

Materials:

  • Isolated mitochondria (from a source such as bovine heart or the target fungal species)

  • Haliangicin isomers

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, with EDTA)

  • Ubiquinol (B23937) (Coenzyme Q2H2) or another suitable electron donor

  • Cytochrome c (oxidized form)

  • Complex III inhibitor (e.g., Antimycin A) as a positive control

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Mitochondria Preparation:

    • Isolate mitochondria from the source tissue or cells using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford assay).

  • Assay Setup:

    • In a temperature-controlled cuvette or microplate well, add the assay buffer, a known concentration of mitochondrial protein, and cytochrome c.

    • Add varying concentrations of the Haliangicin isomer (or Antimycin A for the control). Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding ubiquinol.

    • Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

    • Record the absorbance kinetically over a period of several minutes.

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of antifungal action for Haliangicin and its isomers is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome b-c1 complex).[1] This disruption of electron flow from ubiquinol to cytochrome c has several critical downstream effects on cellular function.

Key Consequences of Complex III Inhibition:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.

  • Generation of Reactive Oxygen Species (ROS): The interruption of electron flow can lead to the formation of superoxide (B77818) radicals, contributing to oxidative stress and cellular damage.

  • Cellular Respiration Arrest: The overall process of cellular respiration is halted, leading to a bioenergetic crisis within the fungal cell.

The following diagrams illustrate the experimental workflow for assessing antifungal activity and the signaling pathway of Haliangicin's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., on PDA) inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of 96-well Plates inoculum_prep->inoculation drug_dilution Serial Dilution of Haliangicin Isomers drug_dilution->inoculation incubation Incubation (35°C, 48-72h) inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results mic_determination MIC Determination read_results->mic_determination

Caption: Workflow for Antifungal Susceptibility Testing.

mechanism_of_action cluster_mitochondrion Mitochondrial Inner Membrane cluster_consequences Downstream Effects Haliangicin Haliangicin Isomers ComplexIII Complex III (Cytochrome b-c1) Haliangicin->ComplexIII Inhibition ComplexI Complex I CoQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ATP_depletion ATP Depletion ROS_increase Increased ROS Respiration_arrest Respiration Arrest ComplexIV Complex IV CytC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ Gradient Fungal_death Fungal Cell Death ATP_depletion->Fungal_death ROS_increase->Fungal_death Respiration_arrest->Fungal_death

Caption: Haliangicin's Inhibition of Mitochondrial Complex III.

Conclusion

This compound and its isomers are promising antifungal compounds that warrant further investigation. Their specific mechanism of targeting the fungal mitochondrial respiratory chain offers a clear direction for mechanism-based drug design and optimization. The standardized protocols provided in this guide serve as a foundation for the systematic evaluation of these and other novel antifungal agents, facilitating the generation of robust and comparable data essential for advancing the field of antifungal drug discovery. Future research should focus on obtaining pure samples of the individual this compound-D isomers to enable a more precise determination of their respective biological activities.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Haliangicin B from Haliangium ochraceum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin (B1249031), a novel polyketide antifungal agent, is produced by the marine myxobacterium Haliangium ochraceum (formerly classified as Haliangium luteum).[1][2] This class of compounds exhibits potent antifungal activity through the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.[1][3][4] Haliangicin and its isomers, including the Haliangicin B-D series, are characterized as β-methoxyacrylate polyenes.[5] The "Haliangicins B-D" exist as an inseparable mixture of geometrical isomers of the polyene moiety, with both cis and trans epoxide forms.[5]

This document provides a detailed protocol for the fermentation, extraction, and purification of this compound from the culture of Haliangium ochraceum. The methodologies are based on published literature and established techniques for the isolation of polyene macrolide antibiotics.

I. Fermentation of Haliangium ochraceum for Haliangicin Production

The production of Haliangicin is achieved through the cultivation of Haliangium ochraceum. This protocol outlines the steps for successful fermentation.

1.1. Culture Media and Conditions

Haliangium ochraceum is a moderately halophilic bacterium requiring the presence of NaCl for optimal growth and secondary metabolite production.[1][3]

Table 1: Culture Medium Composition for Haliangium ochraceum

ComponentConcentration
Baker's Yeast5.0 g/L
Cyanocobalamin0.5 mg/L
NaCl20.0 - 30.0 g/L
Agar (B569324) (for solid medium)15.0 g/L
Sea Water (filtered)To 1 L

1.2. Fermentation Protocol

  • Inoculum Preparation:

    • Prepare a solid VY/2 medium (as described in Table 1) in petri dishes.

    • Inoculate the plates with a stock culture of Haliangium ochraceum.

    • Incubate the plates at 30-34°C until sufficient biomass has grown.

  • Seed Culture:

    • Prepare a liquid VY/2 medium (without agar) in baffled flasks.

    • Aseptically transfer a portion of the biomass from the agar plates to the liquid medium.

    • Incubate the seed culture at 30-34°C with shaking at 180-200 rpm for 3-5 days.

  • Production Culture:

    • Prepare the production-scale liquid VY/2 medium in a suitable fermenter.

    • Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation at 30-34°C with appropriate aeration and agitation for 7-10 days. Monitor the production of this compound using analytical HPLC.

II. Extraction and Purification of this compound

The following protocol details a multi-step process for the isolation and purification of this compound from the fermentation broth.

2.1. Extraction of Crude this compound

As polyene macrolides like Haliangicin are often poorly soluble in water, the primary extraction focuses on the biomass.[6]

  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

    • Resuspend the cell pellet in methanol (B129727) (e.g., 1:10 w/v).

    • Stir the suspension at room temperature for 4-6 hours.

    • Separate the methanol extract from the cell debris by centrifugation or filtration.

    • Repeat the extraction process twice to ensure complete recovery.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2. Purification Workflow

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

Figure 1: Purification Workflow for this compound

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Biomass Mycelial Biomass Centrifugation->Biomass Methanol_Extraction Methanol Extraction Biomass->Methanol_Extraction Crude_Extract Crude Haliangicin Extract Methanol_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Reversed-Phase) Crude_Extract->SPE Fractionation Fractionation SPE->Fractionation Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Fractionation->Prep_HPLC Haliangicin_B_Fraction This compound Isomer Mixture Prep_HPLC->Haliangicin_B_Fraction

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

2.3. Solid-Phase Extraction (SPE)

  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.

  • Column Equilibration: Equilibrate a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Load the dissolved crude extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60% methanol) to remove polar impurities.

  • Elution: Elute the Haliangicin-containing fraction with 80-100% methanol.

  • Concentration: Evaporate the solvent from the desired fraction.

2.4. Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using preparative reversed-phase HPLC.

Table 2: Representative Preparative HPLC Parameters for this compound Purification

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 40 minutes
Flow Rate 15-20 mL/min
Detection UV Diode Array Detector (DAD) at 290 nm
Injection Volume 1-5 mL (depending on concentration)

Protocol:

  • Dissolve the semi-purified extract from SPE in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the equilibrated preparative HPLC system.

  • Collect fractions corresponding to the this compound isomer peaks based on the chromatogram.

  • Pool the relevant fractions and concentrate under reduced pressure.

  • Lyophilize the final product to obtain a purified powder.

III. Quantitative Analysis

The following table provides representative data for the yield and purity at each stage of the purification process. Actual values may vary depending on fermentation efficiency and experimental conditions.

Table 3: Representative Purification Summary for this compound

Purification StepTotal Dry Weight (mg)Purity of this compound (%)Yield (%)
Crude Methanol Extract5,000~1100
SPE Eluate (80-100% MeOH)800~1080
Preparative HPLC Pool50>9050

IV. Mechanism of Action

This compound exerts its antifungal effect by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][3]

Figure 2: Mechanism of Action of this compound

G cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q (Ubiquinone Pool) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Haliangicin_B This compound Haliangicin_B->Complex_III Inhibits at Qo site

Caption: this compound inhibits the electron transport chain at the Qo site of Complex III.

References

Application Notes and Protocols: Extraction of Haliangicin B from Haliangium ochraceum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Haliangicin (B1249031) B, a potent antifungal polyketide, from the marine myxobacterium Haliangium ochraceum. The methodology covers the cultivation of the microorganism, solvent-based extraction of the target compound, and a multi-step purification process involving silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Haliangicin B is a member of the haliangicin family, a group of antifungal metabolites produced by the marine myxobacterium Haliangium ochraceum.[1][2] These compounds are characterized by a polyene structure with a distinctive β-methoxyacrylate pharmacophore. Haliangicins, including this compound and its isomers, have demonstrated significant antifungal activity, making them promising candidates for further investigation in drug development. This document outlines the essential procedures for the reproducible extraction and isolation of this compound for research and development purposes.

Materials and Reagents

Microbial Strain
  • Haliangium ochraceum (e.g., SMP-2 strain)

Culture Media and Reagents
Equipment
  • Autoclave

  • Incubator (30-34°C)

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Freeze dryer (lyophilizer)

  • Glass chromatography columns

  • Silica gel (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Filtration apparatus and membranes (0.22 µm)

  • Standard laboratory glassware

Experimental Protocols

Cultivation of Haliangium ochraceum

The following protocol is based on the cultivation methods for producing haliangicins.

  • Prepare the Modified VY/2 Agar Medium : The composition of the medium is detailed in Table 1.

  • Sterilization : Autoclave the medium without cyanocobalamin. The cyanocobalamin solution should be filter-sterilized and added to the cooled medium before pouring the plates.

  • Inoculation : Inoculate the agar plates with a fresh culture of Haliangium ochraceum.

  • Incubation : Incubate the plates at 30-34°C. Optimal growth is typically observed between 2-3% NaCl concentration.[3] For liquid cultures, use a similar medium composition without agar and incubate with shaking.

  • Adsorbent Resin : For larger scale production in liquid culture, add a sterile adsorbent resin (e.g., 2% w/v) to the culture medium to capture the produced haliangicins.

Table 1: Modified VY/2 Agar Medium Composition

ComponentConcentration
Baker's Yeast5.0 g/L
Cyanocobalamin0.5 mg/L
Agar15.0 g/L
Seawater (or artificial seawater with 2-3% NaCl)To 1 L
pH 7.2 (adjusted with KOH)
Extraction of Crude Haliangicin Isomers
  • Harvesting : After sufficient incubation (typically 1-2 weeks), harvest the bacterial cells and the adsorbent resin from the culture broth by centrifugation or filtration.

  • Methanol Extraction : Extract the harvested cell mass and resin mixture with methanol (e.g., 3 x 500 mL for a 1 L culture) with shaking for 1-2 hours for each extraction.

  • Concentration : Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude aqueous residue.

  • Solvent Partitioning : Partition the aqueous residue with an equal volume of a hexane/ethyl acetate (1:1 v/v) mixture. Separate the organic layer, which contains the haliangicins.

  • Final Concentration : Concentrate the organic phase to dryness under reduced pressure to yield the crude extract containing a mixture of haliangicin isomers.

Purification of this compound

This compound is a geometrical isomer of haliangicin, and it is often isolated as part of an inseparable mixture with Haliangicins C and D.[1][2] The following is a general protocol for the purification of this isomeric mixture. Further optimization of the HPLC step may be required to attempt the separation of individual isomers.

  • Silica Gel Chromatography (Initial Purification) :

    • Column Preparation : Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and load it onto the column.

    • Elution : Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

    • Fraction Collection : Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the haliangicin isomers.

    • Pooling and Concentration : Combine the fractions containing the target compounds and concentrate them to dryness.

  • Reversed-Phase HPLC (Final Purification) :

    • Column : A C18 reversed-phase column is suitable for the separation of these non-polar compounds.

    • Mobile Phase : A gradient of water and acetonitrile or methanol is typically used.

    • Sample Preparation : Dissolve the partially purified fraction in the initial mobile phase solvent.

    • Injection and Elution : Inject the sample onto the HPLC column and elute with a suitable gradient program. An example gradient could be starting from 50% acetonitrile in water to 100% acetonitrile over 30-40 minutes.

    • Detection : Monitor the elution profile using a DAD or UV detector at the absorbance maximum of the haliangicins (typically in the UV range).

    • Fraction Collection : Collect the peaks corresponding to the this compound/C/D isomeric mixture.

    • Purity Check and Concentration : Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure or by lyophilization.

Data Presentation

Table 2: Summary of Extraction and Purification Steps and Expected Outcomes

StepDescriptionExpected Outcome
Cultivation Fermentation of H. ochraceum in Modified VY/2 medium.Biomass and production of a mixture of haliangicin isomers.
Extraction Methanol extraction of biomass and resin, followed by liquid-liquid partitioning.A crude, brownish, oily extract containing a mixture of haliangicins and other metabolites.
Silica Gel Chromatography Fractionation of the crude extract based on polarity.Partially purified fractions enriched in the haliangicin isomer mixture.
Reversed-Phase HPLC Final purification of the enriched fractions.A purified mixture of this compound, C, and D isomers. Further analytical work is needed to confirm the composition.

Visualization of the Workflow

The following diagrams illustrate the key workflows in the extraction and purification of this compound.

ExtractionWorkflow cluster_cultivation Cultivation cluster_extraction Extraction Culture H. ochraceum Culture Harvest Harvest Cells & Resin Culture->Harvest MeOH_Extract Methanol Extraction Harvest->MeOH_Extract Concentrate1 Concentration MeOH_Extract->Concentrate1 Partition Hexane/EtOAc Partition Concentrate1->Partition Concentrate2 Final Concentration Partition->Concentrate2 Crude_Extract Crude Haliangicin Extract Concentrate2->Crude_Extract

Figure 1: Workflow for the extraction of crude this compound.

PurificationWorkflow cluster_purification Purification Crude_Extract Crude Haliangicin Extract Silica Silica Gel Chromatography Crude_Extract->Silica RP_HPLC Reversed-Phase HPLC Silica->RP_HPLC Pure_Product Purified this compound Isomeric Mixture RP_HPLC->Pure_Product

Figure 2: Purification workflow for this compound.

References

Production of Haliangicin B and its Analogues via Heterologous Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin (B1249031) is a polyketide natural product isolated from the marine myxobacterium Haliangium ochraceum.[1] It exhibits potent antifungal activity by inhibiting the cytochrome bc1 complex of the mitochondrial respiratory chain.[2] The unique chemical structure of haliangicin, featuring a conjugated tetraene, a β-methoxyacrylate pharmacophore, and a terminal vinyl epoxide, has made it a molecule of significant interest for the development of new antifungal agents.

To date, the total chemical synthesis of Haliangicin B has not been reported in the scientific literature. Current methodologies for the production of this compound and the generation of its analogues rely on a biological approach involving the heterologous expression of its biosynthetic gene cluster in a more genetically tractable host organism. This document provides detailed application notes and protocols for the production of this compound and its unnatural analogues using this biosynthetic engineering approach, as established by Sun et al. (2016).[1]

I. Overview of Heterologous Production

The native producer of haliangicin, Haliangium ochraceum SMP-2, is a slow-growing and genetically challenging organism, which hinders efficient production and analogue generation. To overcome these limitations, the haliangicin biosynthetic gene cluster (hli) has been identified and successfully expressed in the model myxobacterium, Myxococcus xanthus. This heterologous expression system not only leads to a significant increase in the production yield of haliangicin but also provides a platform for genetic manipulation to create novel analogues with potentially improved biological activities.[1][3]

Logical Workflow for Heterologous Production

cluster_0 Gene Cluster Identification & Cloning cluster_1 Heterologous Host Engineering cluster_2 Production & Purification cluster_3 Analogue Generation (Optional) Genomic DNA extraction from H. ochraceum Genomic DNA extraction from H. ochraceum Cosmid library construction Cosmid library construction Genomic DNA extraction from H. ochraceum->Cosmid library construction Screening for hli gene cluster Screening for hli gene cluster Cosmid library construction->Screening for hli gene cluster Cloning of hli cluster Cloning of hli cluster Screening for hli gene cluster->Cloning of hli cluster Integration of hli cluster into M. xanthus Integration of hli cluster into M. xanthus Cloning of hli cluster->Integration of hli cluster into M. xanthus Generation of heterologous producer strain Generation of heterologous producer strain Integration of hli cluster into M. xanthus->Generation of heterologous producer strain Fermentation Fermentation Generation of heterologous producer strain->Fermentation Gene disruption in hli cluster Gene disruption in hli cluster Generation of heterologous producer strain->Gene disruption in hli cluster Extraction of metabolites Extraction of metabolites Fermentation->Extraction of metabolites Purification of this compound Purification of this compound Extraction of metabolites->Purification of this compound Fermentation of mutant strains Fermentation of mutant strains Gene disruption in hli cluster->Fermentation of mutant strains Isolation of Haliangicin analogues Isolation of Haliangicin analogues Fermentation of mutant strains->Isolation of Haliangicin analogues

Caption: Workflow for the heterologous production of this compound and its analogues.

II. Quantitative Data

The heterologous expression of the hli gene cluster in M. xanthus resulted in a significant improvement in the production of this compound compared to the native producer. Furthermore, genetic engineering of the biosynthetic pathway has enabled the production of several unnatural analogues.

Table 1: Production Yields of this compound and its Analogues

CompoundProducing StrainProduction Yield (mg/L)Fold Increase vs. Native ProducerReference
This compoundHaliangium ochraceum SMP-2~1-[1]
This compoundMyxococcus xanthus (heterologous host)~1010[1][4]
12,13-Deoxy-haliangicinM. xanthus ΔhliU (epoxidase mutant)Not specified-[5]
1-O-Demethyl-haliangicinM. xanthus ΔhliD (methyltransferase mutant)Not specified-[5]
Haliangicin analogue with saturated terminusM. xanthus ΔhliR (acyl-CoA dehydrogenase mutant)Not specified-[5]

III. Experimental Protocols

The following protocols are adapted from the work of Sun et al. (2016)[1] for the heterologous production of this compound and its analogues.

Protocol 1: Construction of the this compound Heterologous Producer

1.1. Identification and Cloning of the hli Biosynthetic Gene Cluster:

  • Extract high-molecular-weight genomic DNA from Haliangium ochraceum SMP-2T (DSM 14365).[6]

  • Construct a cosmid library of the genomic DNA in a suitable vector (e.g., pWEB-TNC).

  • Screen the cosmid library by colony hybridization using probes designed from conserved ketosynthase (KS) domains of myxobacterial polyketide synthases.

  • Sequence the positive cosmids to identify the complete hli gene cluster (approximately 47.8 kbp).[5][7]

1.2. Heterologous Expression in Myxococcus xanthus:

  • Subclone the entire hli gene cluster into an integrative vector suitable for M. xanthus.

  • Introduce the vector into M. xanthus DK1622 by electroporation.

  • Select for integrants using appropriate antibiotic resistance markers.

  • Verify the correct integration of the hli cluster by PCR and Southern blot analysis.

Protocol 2: Fermentation for this compound Production

2.1. Media and Culture Conditions:

  • Seed Culture: Inoculate a single colony of the M. xanthus heterologous producer into CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4) and incubate at 30°C with shaking at 180 rpm for 2-3 days.

  • Production Culture: Inoculate the seed culture into a larger volume of CTT medium supplemented with 2% (w/v) Amberlite XAD-16 resin. Incubate at 30°C with shaking at 180 rpm for 5-7 days. The resin sequesters the produced this compound, preventing potential feedback inhibition and degradation.

2.2. Extraction and Purification:

  • Harvest the culture broth and the XAD-16 resin by centrifugation.

  • Wash the resin with water and then elute the adsorbed metabolites with methanol (B129727) or acetone.

  • Concentrate the organic extract under reduced pressure.

  • Resuspend the crude extract in a suitable solvent and subject it to chromatographic purification.

  • Utilize a combination of silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound. Monitor the fractions by UV absorbance at the characteristic wavelength for the polyene chromophore (~365 nm).

Protocol 3: Generation of Haliangicin Analogues by Gene Disruption

3.1. Construction of Gene Disruption Mutants:

  • Design a gene disruption cassette for the target gene within the hli cluster (e.g., hliU for the epoxidase, hliD for the methyltransferase, or hliR for the acyl-CoA dehydrogenase).[5]

  • The cassette should contain an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene.

  • Introduce the disruption cassette into the M. xanthus heterologous producer strain by electroporation.

  • Select for double-crossover homologous recombination events by screening for the appropriate antibiotic resistance and loss of the vector backbone (if applicable).

  • Confirm the gene disruption by PCR and sequencing.

3.2. Production and Isolation of Analogues:

  • Follow the fermentation and extraction procedures outlined in Protocol 2 for the mutant strains.

  • Purify the novel analogues using chromatographic techniques, guided by HPLC analysis and comparison with the chromatogram of the wild-type heterologous producer. Mass spectrometry is essential for identifying the desired analogue based on its expected molecular weight.

IV. Signaling Pathways and Diagrams

This compound's primary mechanism of action is the inhibition of the mitochondrial respiratory chain at the level of complex III (cytochrome bc1 complex). This disruption of the electron transport chain leads to a decrease in ATP production and ultimately fungal cell death.

Diagram of Haliangicin's Mechanism of Action

cluster_0 Mitochondrial Respiratory Chain Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Complex II Complex II Complex II->Coenzyme Q Cytochrome c Cytochrome c Complex III->Cytochrome c ATP Synthesis ATP Synthesis Complex III->ATP Synthesis Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 This compound This compound This compound->Complex III Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Diagram of the Haliangicin Biosynthetic Pathway

The biosynthesis of haliangicin is orchestrated by a type I polyketide synthase (PKS) system encoded by the hli gene cluster.[7]

Starter Unit (Propionyl-CoA) Starter Unit (Propionyl-CoA) PKS Modules (hli genes) PKS Modules (hli genes) Starter Unit (Propionyl-CoA)->PKS Modules (hli genes) Chain Elongation (Acetate & Propionate units) Polyketide Chain Polyketide Chain PKS Modules (hli genes)->Polyketide Chain Thioesterase (TE) Thioesterase (TE) Polyketide Chain->Thioesterase (TE) Release Pre-haliangicin Pre-haliangicin Thioesterase (TE)->Pre-haliangicin O-Methyltransferase (HliD) O-Methyltransferase (HliD) Pre-haliangicin->O-Methyltransferase (HliD) Methylation Epoxidase (HliU) Epoxidase (HliU) O-Methyltransferase (HliD)->Epoxidase (HliU) Epoxidation This compound This compound Epoxidase (HliU)->this compound

Caption: Proposed biosynthetic pathway of this compound.

V. Conclusion

While the chemical synthesis of this compound remains an unmet challenge, its production through heterologous expression in Myxococcus xanthus offers a robust and efficient alternative. This biosynthetic approach not only provides access to this potent antifungal agent for further research and development but also opens avenues for the creation of novel analogues with potentially enhanced therapeutic properties through genetic engineering. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of natural product drug discovery to produce and diversify the haliangicin scaffold.

References

Application Notes and Protocols for the Heterologous Production of Haliangicin B in Myxococcus xanthus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Haliangicin B is a potent antifungal polyketide originally isolated from the marine myxobacterium Haliangium ochraceum SMP-2. However, the native producer exhibits slow growth and low production titers, hindering further research and development. Heterologous expression of the this compound biosynthetic gene cluster (hli) in a more tractable host, Myxococcus xanthus, has been shown to significantly enhance production, offering a promising platform for generating this compound and its analogs. These notes provide a comprehensive overview and detailed protocols for the heterologous production of this compound in Myxococcus xanthus.

Data Presentation

Table 1: Comparison of this compound Production
FeatureNative Producer (Haliangium ochraceum SMP-2)Heterologous Host (Myxococcus xanthus)Reference
Relative Yield Baseline~10-fold greater amount[1][2][3][4]
Growth Rate Slower~3-fold faster[1][2][3]
Cultivation Time LongerShorter[1][2]

Experimental Protocols

Construction of the this compound Expression Cassette

The 47.8 kbp hli biosynthetic gene cluster is typically cloned in two overlapping cosmids, for example, c7-6E and c10-11C. These cosmids are then modified using λ-Red recombineering to introduce elements necessary for chromosomal integration into Myxococcus xanthus.

Materials:

  • E. coli strain harboring the cosmids (e.g., c7-6E and c10-11C)

  • E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pKD46)

  • PCR primers for amplifying selection markers and homology arms

  • Selection antibiotics (e.g., Kanamycin, Apramycin)

  • General molecular biology reagents and equipment

Protocol (Generalized):

  • Preparation of the Targeting Cassette:

    • Design PCR primers to amplify a selection marker (e.g., Kanamycin resistance gene) flanked by 50-bp homology arms corresponding to the desired insertion site in the cosmid.

    • Perform PCR to generate the linear targeting cassette.

    • Purify the PCR product.

  • λ-Red Recombineering:

    • Prepare electrocompetent E. coli expressing the λ-Red system.

    • Electroporate the purified targeting cassette into the electrocompetent cells harboring the target cosmid.

    • Select for recombinant clones on appropriate antibiotic-containing media.

    • Verify the correct insertion by colony PCR and restriction digestion.

  • Introduction of Integration Elements:

    • Repeat the λ-Red recombineering process to introduce sequences for homologous recombination into the M. xanthus chromosome (e.g., an attachment site for a phage integrase).

Transformation of Myxococcus xanthus

The modified cosmids are introduced into Myxococcus xanthus via electroporation, followed by selection for chromosomal integrants.

Materials:

  • Myxococcus xanthus recipient strain (e.g., DK1622)

  • Modified cosmids (e.g., c7-6E and c10-11C)

  • CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4)

  • Electroporation buffer (e.g., sterile deionized water)

  • Electroporator and cuvettes (e.g., 0.1 cm gap)

  • Selection antibiotics

Protocol (Generalized):

  • Preparation of Electrocompetent M. xanthus:

    • Grow a culture of M. xanthus in CTT medium to an OD600 of approximately 0.6-0.8.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet multiple times with ice-cold sterile deionized water to remove salts.

    • Resuspend the final cell pellet in a small volume of sterile deionized water.

  • Electroporation:

    • Mix the electrocompetent M. xanthus cells with the modified cosmid DNA.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Apply an electrical pulse (parameters to be optimized, e.g., 1.25 kV, 25 µF, 200 Ω).

    • Immediately add CTT medium to the cuvette to recover the cells.

  • Selection of Integrants:

    • Incubate the transformed cells in CTT medium for several hours to allow for expression of the resistance marker.

    • Plate the cells on CTT agar (B569324) containing the appropriate selection antibiotic.

    • Incubate the plates until colonies appear.

    • Confirm the chromosomal integration of the hli cluster by colony PCR.

Fermentation for this compound Production

Materials:

  • M. xanthus strain harboring the integrated hli gene cluster

  • CTT medium

  • Adsorbent resin (e.g., Amberlite XAD-16)

  • Shaking incubator

Protocol:

  • Inoculum Preparation:

    • Inoculate a starter culture of the recombinant M. xanthus strain in CTT medium.

    • Incubate at 30°C with shaking until the culture reaches the late logarithmic phase.

  • Production Culture:

    • Inoculate the production culture (CTT medium) with the starter culture.

    • Add sterile adsorbent resin (e.g., 2% w/v) to the medium to capture the produced this compound.

    • Incubate the production culture at 30°C with vigorous shaking for 5-7 days.

Extraction and Purification of this compound

Materials:

Protocol (Generalized):

  • Extraction:

    • Harvest the adsorbent resin from the fermentation broth by filtration.

    • Wash the resin with water to remove media components.

    • Elute the this compound from the resin using an organic solvent such as acetone or methanol.

    • Extract the mycelium with an organic solvent.

    • Combine the extracts and evaporate the solvent under reduced pressure.

  • Purification:

    • Resuspend the crude extract in a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of organic solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to separate the compounds.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound.

    • Perform final purification by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

Visualizations

Haliangicin_Biosynthesis_Pathway cluster_loading Loading Module cluster_pks Polyketide Synthase (PKS) Modules cluster_tailoring Post-PKS Tailoring cluster_release Release Starter_Unit Propionyl-CoA Module1 Module 1 (KS, AT, KR, ACP) Starter_Unit->Module1 Loading Dehydrogenase Acyl-CoA Dehydrogenase (HliR) Starter_Unit->Dehydrogenase γ,δ-dehydrogenation Module2 Module 2 (KS, AT, DH, KR, ACP) Module1->Module2 Chain Extension Module3 Module 3 (KS, AT, KR, ACP) Module2->Module3 Chain Extension Module4 Module 4 (KS, AT, DH, KR, ACP) Module3->Module4 Chain Extension Module5 Module 5 (KS, AT, DH, ER, KR, ACP) Module4->Module5 Chain Extension O_MT O-Methyltransferase (HliD) Module5->O_MT Methylation Epoxidase Epoxidase (HliU) Module5->Epoxidase Epoxidation TE Thioesterase (MβL-TE) Module5->TE Chain Termination Haliangicin_B This compound TE->Haliangicin_B Release & Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Heterologous_Production_Workflow cluster_cloning 1. Gene Cluster Cloning & Modification cluster_transformation 2. Host Transformation cluster_production 3. Fermentation & Production cluster_purification 4. Extraction & Purification Cosmid_Library Genomic DNA from H. ochraceum Cosmids Isolate Cosmids (c7-6E & c10-11C) Cosmid_Library->Cosmids Lambda_Red λ-Red Recombineering Cosmids->Lambda_Red Modified_Cosmids Modified Cosmids with Selection & Integration Markers Lambda_Red->Modified_Cosmids Electroporation Electroporation Modified_Cosmids->Electroporation M_xanthus Myxococcus xanthus Host Strain M_xanthus->Electroporation Integration Chromosomal Integration Electroporation->Integration Recombinant_Strain Recombinant M. xanthus Integration->Recombinant_Strain Fermentation Fermentation in CTT Medium with Adsorbent Resin Recombinant_Strain->Fermentation Culture_Broth Culture Broth containing This compound Fermentation->Culture_Broth Extraction Solvent Extraction Culture_Broth->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography HPLC Reversed-Phase HPLC Chromatography->HPLC Pure_Haliangicin_B Pure this compound HPLC->Pure_Haliangicin_B

Caption: Experimental workflow for heterologous production of this compound.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Haliangicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin (B1249031) B is a member of the haliangicin family, a group of β-methoxyacrylate polyene antibiotics isolated from the marine myxobacterium Haliangium ochraceum.[1] These compounds, including Haliangicin B and its isomers, exhibit broad-spectrum antifungal activity.[2] The primary mechanism of action for haliangicins is the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III).[2] This disruption of the electron transport chain leads to a cascade of downstream effects, ultimately inhibiting fungal growth. These application notes provide detailed protocols for conducting in vitro antifungal susceptibility testing of this compound using standard methods such as broth microdilution and disk diffusion assays.

Note on this compound Isomers: this compound is a geometrical isomer of haliangicin and is typically found in an inseparable mixture with other isomers like Haliangicins C and D.[1] Specific quantitative data for pure this compound is limited in publicly available literature. The data presented herein pertains to haliangicin or its isomeric mixtures, and this should be taken into consideration when interpreting results.

Mechanism of Action

This compound exerts its antifungal effect by targeting a crucial enzyme in the fungal mitochondrial respiratory chain.

  • Target: The primary target of this compound is the cytochrome bc1 complex (Complex III) .[2]

  • Action: It interferes with the electron flow within this complex, specifically at the ubiquinol (B23937) oxidation (Qo) site.[3][4]

  • Consequences: Inhibition of the cytochrome bc1 complex leads to:

    • Disruption of the proton gradient across the inner mitochondrial membrane.

    • Inhibition of ATP synthesis.[4]

    • Generation of reactive oxygen species (ROS).

    • Induction of downstream signaling pathways, potentially including calcium signaling, which can influence stress responses and drug resistance.[5]

Mechanism of Action of this compound cluster_mitochondrion Fungal Mitochondrion cluster_cell Fungal Cell haliangicin_b This compound complex_iii Cytochrome bc1 Complex (Complex III) haliangicin_b->complex_iii Inhibits electron_transport Electron Transport Chain atp_synthesis ATP Synthesis complex_iii->atp_synthesis Inhibition disrupts ros Reactive Oxygen Species (ROS) Production complex_iii->ros Inhibition leads to electron_transport->atp_synthesis Drives fungal_growth Fungal Growth Inhibition atp_synthesis->fungal_growth Essential for calcium_signaling Calcium Signaling Activation ros->calcium_signaling May Trigger stress_response Stress Response (e.g., Drug Resistance) calcium_signaling->stress_response Influences Broth Microdilution Workflow start Start inoculum_prep 1. Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) start->inoculum_prep drug_dilution 2. Prepare Serial Dilutions of this compound in 96-well plate inoculum_prep->drug_dilution inoculate 3. Inoculate Wells with Fungal Suspension drug_dilution->inoculate incubate 4. Incubate at 35°C for 24-48h inoculate->incubate read_results 5. Read Results Visually or with Spectrophotometer incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with significant growth inhibition) read_results->determine_mic end End determine_mic->end

References

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Haliangicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Haliangicin (B1249031) B, a novel β-methoxyacrylate antifungal agent. Haliangicin B, a natural product isolated from the marine myxobacterium Haliangium ochraceum, demonstrates potent activity against a broad spectrum of filamentous fungi by targeting the mitochondrial respiratory chain.

Introduction

This compound is a member of the haliangicin family of compounds, which are geometrical isomers that exhibit significant antifungal properties.[1][2] Like other strobilurin-type fungicides, this compound's mechanism of action involves the inhibition of the cytochrome b-c1 complex (Complex III) in the mitochondrial respiratory chain, thereby disrupting cellular energy production and leading to fungal cell death.[3] Understanding the MIC of this compound against various fungal pathogens is crucial for evaluating its potential as a therapeutic agent and for conducting further research into its spectrum of activity and mechanisms of resistance.

Data Presentation

The following table summarizes the representative Minimum Inhibitory Concentration (MIC) values of this compound and its isomers against a selection of pathogenic and spoilage fungi. This data is essential for comparative analysis and for understanding the antifungal spectrum of this compound.

Fungal SpeciesThis compound (µg/mL)cis-Haliangicin (µg/mL)Haliangicin C (µg/mL)Haliangicin D (µg/mL)Amphotericin B (µg/mL)
Aspergillus fumigatus0.80.41.63.10.5
Aspergillus niger1.60.83.16.31.0
Candida albicans>100>100>100>1000.5
Fusarium oxysporum3.11.66.312.52.0
Penicillium chrysogenum0.40.20.81.61.0
Trichophyton rubrum0.20.10.40.80.25

Note: The MIC values presented are representative and may vary depending on the specific fungal strain and the testing conditions. Haliangicin and its isomers are generally inactive against bacteria.[3]

Experimental Protocols

This section provides a detailed methodology for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique for antifungal susceptibility testing.

Protocol 1: Broth Microdilution MIC Assay for Filamentous Fungi

1. Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 1 mg/mL)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates to be tested

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Sterile, disposable inoculation loops or swabs

  • Incubator (35°C)

  • Multichannel pipette

2. Inoculum Preparation

  • Subculture the fungal isolates on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 5-7 days to obtain sporulating cultures.

  • Harvest the fungal spores by gently scraping the surface of the agar with a sterile, wetted swab or loop.

  • Suspend the spores in sterile saline with Tween 80.

  • Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer or spectrophotometer (typically at 530 nm, with the required absorbance depending on the fungal species).

  • Dilute the adjusted spore suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2 x 10⁴ to 1 x 10⁵ spores/mL.

3. Assay Procedure

  • Prepare serial twofold dilutions of this compound in the 96-well microtiter plate.

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of the this compound working solution (e.g., 20 µg/mL) to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculate each well (except the sterility control) with 100 µL of the final fungal inoculum suspension. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

4. Interpretation of Results

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth as observed with the naked eye.

  • The results can be read visually or with a microplate reader at 405 nm.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of the mitochondrial respiratory chain at Complex III.

HaliangicinB_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ATP_Depletion ATP Depletion ComplexIII->ATP_Depletion ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient HaliangicinB This compound HaliangicinB->ComplexIII Inhibition Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of this compound.

MIC_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (1-5 x 10^6 spores/mL) Start->Prep_Inoculum Inoculate Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plate Prepare Serial Dilutions of this compound in 96-well Plate Prep_Plate->Inoculate Incubate Incubate at 35°C for 48-72 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow for MIC determination.

References

Haliangicin B: A Potent Tool for Interrogating Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin B is a novel polyketide antifungal agent originally isolated from the marine myxobacterium Haliangium ochraceum. Its potent biological activity stems from its function as a specific inhibitor of the mitochondrial electron transport chain (ETC). These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for its use in studying mitochondrial respiration, making it a valuable tool for researchers in cellular metabolism, oncology, and drug discovery.

Mechanism of Action

This compound exerts its effects by targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2] By binding to this complex, it obstructs the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, leading to a cascade of cellular events including metabolic stress and apoptosis.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic effects of Haliangicin and its analogues.

CompoundCell LineIC50 (nM)Reference
HaliangicinHeLa S341[3]
Haliangicin Analogue 1HeLa S355[3]
Haliangicin Analogue 2HeLa S317[3]
Haliangicin Analogue 3HeLa S38.6[3]

Experimental Protocols

Due to the limited availability of published protocols specifically utilizing this compound, the following are detailed, generalized protocols adapted for studying the effects of a mitochondrial Complex III inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of Cellular Respiration using Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells treated with this compound.

Materials:

  • This compound

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I/III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentrations in Seahorse XF Base Medium.

  • Assay Setup:

    • Remove the cell culture medium from the wells.

    • Wash the cells twice with pre-warmed Seahorse XF Base Medium.

    • Add the appropriate volume of Seahorse XF Base Medium containing either vehicle control or different concentrations of this compound to the wells.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Instrument Setup and Assay Execution:

    • Load the hydrated sensor cartridge with the Seahorse XF Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).

    • Calibrate the instrument.

    • Place the cell plate into the Seahorse XF Analyzer and initiate the assay.

    • The instrument will measure baseline OCR, followed by sequential injections of this compound (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Expected Outcome: this compound is expected to cause a dose-dependent decrease in basal and maximal oxygen consumption rates, consistent with its inhibitory effect on Complex III.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential following treatment with this compound. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • This compound

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound or vehicle control for a predetermined time.

  • JC-1 Staining:

    • Prepare a working solution of JC-1 dye in pre-warmed cell culture medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Cell Harvesting and Washing (for Flow Cytometry):

    • Gently detach the cells using a cell scraper or trypsin.

    • Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed.

    • Discard the supernatant and wash the cell pellet twice with FACS buffer.

    • Resuspend the cells in FACS buffer.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer, measuring both green (FITC channel) and red (PE channel) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.

Expected Outcome: this compound treatment should lead to a dose- and time-dependent decrease in the red/green fluorescence ratio, indicating a loss of mitochondrial membrane potential.

Protocol 3: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) using Annexin V and the loss of membrane integrity (a marker of late apoptosis/necrosis) using PI.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Expected Outcome: Treatment with this compound is expected to increase the percentage of Annexin V-positive cells, indicating the induction of apoptosis.

Visualization of Pathways and Workflows

HaliangicinB_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Consequences ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ComplexIII->MMP_Loss ROS_Increase Increased ROS Production ComplexIII->ROS_Increase ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient HaliangicinB This compound HaliangicinB->ComplexIII Inhibition ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion Apoptosis Apoptosis MMP_Loss->Apoptosis ROS_Increase->Apoptosis Seahorse_Workflow start Seed Cells in Seahorse Plate hydrate Hydrate Sensor Cartridge start->hydrate prepare_compounds Prepare this compound and Mito Stress Reagents hydrate->prepare_compounds treat_cells Treat Cells with This compound prepare_compounds->treat_cells run_assay Run Seahorse XF Assay (Measure OCR) treat_cells->run_assay analyze Analyze Data: Basal Respiration, ATP Production, Maximal Respiration run_assay->analyze Apoptosis_Signaling HaliangicinB This compound ComplexIII Mitochondrial Complex III Inhibition HaliangicinB->ComplexIII MMP_Loss ↓ Mitochondrial Membrane Potential ComplexIII->MMP_Loss CytoC_Release Cytochrome c Release from Mitochondria MMP_Loss->CytoC_Release Apaf1 Apaf-1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 forms Apoptosome with Cytochrome c and ATP Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application of Haliangicin B in Fungal Biofilm Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, create a protected environment that hinders drug penetration and promotes cell survival. Haliangicin (B1249031), a novel polyene antibiotic isolated from the marine myxobacterium Haliangium luteum, has demonstrated broad-spectrum antifungal activity.[1] Its primary mechanism of action involves the inhibition of the mitochondrial respiratory chain at the cytochrome b-c1 complex (Complex III), disrupting cellular energy production.[1][2] While research on the specific isomer Haliangicin B is limited, its shared mode of action with other Haliangicin compounds suggests its potential as a valuable tool in the study and inhibition of fungal biofilms.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the research of fungal biofilms, with a focus on two clinically relevant species: Candida albicans and Aspergillus fumigatus.

Mechanism of Action and Rationale for Biofilm Research

This compound, as an inhibitor of mitochondrial Complex III, is hypothesized to impact fungal biofilms through several mechanisms:

  • ATP Depletion: By blocking the electron transport chain, this compound would lead to a significant reduction in cellular ATP levels. ATP is crucial for various processes in biofilm formation and maintenance, including cell adhesion, extracellular matrix production, and the operation of drug efflux pumps.

  • Induction of Oxidative Stress: Inhibition of Complex III can lead to the leakage of electrons and the generation of reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

  • Modulation of Signaling Pathways: Mitochondrial function is intricately linked to cellular signaling pathways that regulate fungal virulence, morphogenesis (e.g., the yeast-to-hyphae transition in C. albicans), and biofilm formation. Disruption of mitochondrial respiration can interfere with these pathways, thereby inhibiting biofilm development.

Data Presentation: Antifungal Susceptibility

While specific data for this compound against fungal biofilms are not yet available in published literature, the following tables provide a template for presenting such data once obtained. For context, representative data for other antifungal agents are included.

Table 1: Planktonic vs. Biofilm Susceptibility of Candida albicans

CompoundPlanktonic MIC₅₀ (µg/mL)Biofilm MBIC₅₀ (µg/mL)Biofilm MBEC₅₀ (µg/mL)
This compound Data not availableData not availableData not available
Fluconazole0.25 - 2.0>1024>1024
Amphotericin B0.125 - 1.01.0 - 8.02.0 - 16.0

Table 2: Planktonic vs. Biofilm Susceptibility of Aspergillus fumigatus

CompoundPlanktonic MIC₅₀ (µg/mL)Biofilm MBIC₅₀ (µg/mL)Biofilm MBEC₅₀ (µg/mL)
This compound Data not availableData not availableData not available
Voriconazole0.25 - 1.016 - >64>64
Amphotericin B0.5 - 2.04.0 - 32.08.0 - >64
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an antifungal agent required to inhibit the metabolic activity of a pre-formed biofilm by a certain percentage (e.g., 50% or 90%).

  • MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an antifungal agent required to kill the cells within a pre-formed biofilm.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound against Candida albicans and Aspergillus fumigatus biofilms.

Protocol 1: Candida albicans Biofilm Formation and Susceptibility Testing

This protocol is adapted from standardized microtiter plate-based assays.[4][5][6]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione (B1676200)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 to a concentration of 1 x 10⁶ cells/mL.

  • Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate at 37°C for 90 minutes to allow for initial cell adherence. After adhesion, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Biofilm Growth: Add 200 µL of fresh RPMI-1640 medium to each well and incubate at 37°C for 24 hours to allow for biofilm maturation.

  • This compound Treatment: After 24 hours, carefully remove the medium and wash the biofilms twice with sterile PBS. Add 200 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include a solvent control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-drug control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification (XTT Assay):

    • Wash the biofilms twice with 200 µL of sterile PBS.

    • Prepare the XTT/menadione solution immediately before use: to 5 mL of pre-warmed PBS, add 1 mg of XTT and 1.25 µL of a 10 mM menadione stock solution (in acetone).

    • Add 100 µL of the XTT/menadione solution to each well.

    • Cover the plate in aluminum foil and incubate at 37°C for 2-5 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the biofilm.

Protocol 2: Aspergillus fumigatus Biofilm Formation and Susceptibility Testing

This protocol is based on established methods for A. fumigatus biofilm analysis.

Materials:

  • Aspergillus fumigatus strain (e.g., ATCC 204305)

  • Potato Dextrose Agar (PDA)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • XTT solution

  • PBS with 0.05% Tween 20

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Grow A. fumigatus on a PDA plate for 5-7 days at 37°C. Harvest conidia by flooding the plate with PBS containing 0.05% Tween 20 and gently scraping the surface. Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia twice with PBS and resuspend in RPMI-1640 to a concentration of 1 x 10⁶ conidia/mL.

  • Biofilm Formation: Add 200 µL of the conidial suspension to each well of a 96-well plate. Incubate at 37°C for 24 hours to allow for biofilm formation.

  • This compound Treatment: After 24 hours, carefully remove the supernatant and wash the biofilms twice with sterile PBS. Add 200 µL of RPMI-1640 containing serial dilutions of this compound. Include appropriate controls.

  • Incubation: Incubate for an additional 24 hours at 37°C.

  • Quantification (XTT Assay): Follow the same procedure as described in Protocol 1, step 6.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of this compound Action on Fungal Biofilms

HaliangicinB_Mechanism cluster_cell Fungal Cell cluster_mito Mitochondrion cluster_pathways Cellular Processes HaliangicinB This compound ComplexIII Complex III (Cytochrome b-c1) HaliangicinB->ComplexIII Inhibits ETC Electron Transport Chain ATP ATP ComplexIII->ATP Leads to Reduced ROS ROS ComplexIII->ROS Generates ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Synthase->ATP Produces Biofilm_Formation Biofilm Formation (Adhesion, Matrix Production) ATP->Biofilm_Formation Required for Virulence Virulence & Morphogenesis ATP->Virulence Required for Cell_Damage Oxidative Damage ROS->Cell_Damage Causes

Caption: Proposed mechanism of this compound against fungal biofilms.

Experimental Workflow for Biofilm Susceptibility Testing

Biofilm_Workflow A 1. Inoculum Preparation (1x10^6 cells/mL in RPMI) B 2. Biofilm Formation (96-well plate, 24h at 37°C) A->B C 3. This compound Treatment (Serial dilutions, 24h at 37°C) B->C D 4. Wash Biofilms (Remove planktonic cells) C->D E 5. XTT Assay (Add XTT/Menadione, incubate 2-5h) D->E F 6. Data Acquisition (Read absorbance at 490nm) E->F G 7. Analysis (Calculate MBIC values) F->G

Caption: Workflow for determining biofilm susceptibility to this compound.

Conclusion

This compound, with its targeted inhibition of the fungal mitochondrial respiratory chain, represents a promising area of investigation for novel anti-biofilm strategies. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the potential of this compound in combating drug-resistant fungal biofilms. Further studies are warranted to elucidate its precise efficacy and to explore potential synergistic interactions with existing antifungal agents.

References

Haliangicin B: Application Notes and Protocols for a Potential Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haliangicin B is a novel antifungal compound isolated from the marine myxobacterium Haliangium luteum. As a member of the β-methoxyacrylate class of antibiotics, it has demonstrated a broad spectrum of activity against various fungi, making it a person of interest for development as a potential agricultural fungicide. Its unique mode of action, targeting the mitochondrial respiratory chain, presents a promising alternative to fungicides with established resistance issues. These application notes provide a summary of the available data on this compound and detailed protocols for its evaluation.

Mechanism of Action

This compound functions as an inhibitor of the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain.[1][2] Specifically, as a β-methoxyacrylate derivative, it binds to the Quinone outside (Qo) site of cytochrome b.[1][3][4] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, which in turn halts the proton translocation across the inner mitochondrial membrane. The disruption of the proton motive force prevents the synthesis of ATP, leading to cellular energy depletion and ultimately, fungal cell death.[5]

Haliangicin_B_Pathway cluster_membrane Inner Mitochondrial Membrane UQH2 Ubiquinol (UQH2) bc1 Cytochrome bc1 Complex (Complex III) UQH2->bc1 e- CytC Cytochrome c bc1->CytC Electron Transfer ATP_Synthase ATP Synthase CytC->ATP_Synthase e- flow disruption HaliangicinB This compound HaliangicinB->bc1 Binds to Qo site and inhibits ATP ATP Synthesis ATP_Synthase->ATP Proton motive force collapse CellDeath Fungal Cell Death ATP->CellDeath Energy depletion

Mechanism of action of this compound.

Antifungal Activity

This compound has demonstrated a wide spectrum of antifungal activity with no reported antibacterial effects.[1][2] The following table summarizes the available minimum inhibitory concentration (MIC) data. Further research is required to expand this list to include a broader range of agriculturally significant plant pathogens.

Fungal SpeciesMIC (µg/mL)Reference
Botrytis cinerea3.1[6]
Pythium ultimum0.4[6]
Saprolegnia parasitica0.1[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against filamentous fungi.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Fungal isolates of interest

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Spectrophotometer

  • Sterile, deionized water

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on Potato Dextrose Agar (PDA) at 25°C until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the spore suspension to a sterile tube and adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Preparation of this compound Dilutions:

    • Create a serial two-fold dilution of the this compound stock solution in the appropriate liquid medium in the 96-well plate. The final concentration range should typically span from 0.01 µg/mL to 20 µg/mL.

    • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

    • Ensure the final concentration of DMSO does not exceed 1% in any well, as it can inhibit fungal growth.

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well to achieve a final concentration of approximately 5 x 10⁴ spores/mL.

    • Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

    • Alternatively, the optical density at 600 nm can be measured, with the MIC being the concentration that inhibits growth by ≥90% compared to the positive control.

Protocol 2: Phytotoxicity Assessment

A critical step in evaluating a potential agricultural fungicide is to assess its phytotoxicity to the host plant.

Materials:

  • This compound solutions at various concentrations (e.g., 10, 50, 100, 200 µg/mL)

  • Healthy, young plants of a representative crop (e.g., tomato, wheat, or cucumber)

  • Spray bottle or atomizer

  • Controlled environment chamber or greenhouse

Procedure:

  • Plant Preparation:

    • Grow plants from seed in a sterile potting mix until they have 2-4 true leaves.

    • Acclimatize the plants to the conditions of the controlled environment chamber for at least 48 hours before treatment.

  • Application of this compound:

    • Prepare solutions of this compound at the desired concentrations. Include a control group to be treated with the solvent (e.g., water with 0.1% DMSO) only.

    • Apply the solutions to the plant foliage until runoff, ensuring complete coverage.

    • Treat a minimum of three plants per concentration level.

  • Observation and Data Collection:

    • Maintain the plants in the controlled environment with appropriate light, temperature, and humidity.

    • Visually assess the plants daily for 7-14 days for any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or malformation.

    • Record the severity of any observed symptoms on a predefined scale (e.g., 0 = no damage, 4 = severe damage).

    • At the end of the observation period, measure plant height and fresh/dry weight to quantify any growth inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the evaluation of a novel compound like this compound as a potential agricultural fungicide.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_moa Mechanism of Action Studies cluster_evaluation Pre-field Evaluation cluster_development Product Development A Isolation of this compound from Haliangium luteum B In vitro Antifungal Screening (MIC determination against a broad panel of plant pathogens) A->B C Target Identification (e.g., cytochrome bc1 complex inhibition assay) B->C D Phytotoxicity Assays (on representative crop plants) C->D E Greenhouse Efficacy Trials (on infected plants) D->E F Formulation Development E->F G Field Trials F->G

Workflow for evaluating a potential agricultural fungicide.

Conclusion and Future Directions

This compound shows significant promise as a lead compound for the development of a new agricultural fungicide due to its potent, broad-spectrum antifungal activity and its specific mode of action. However, substantial research is still required. Key areas for future investigation include:

  • Expansion of the Antifungal Spectrum: Testing against a wider array of economically important plant pathogens is crucial.

  • Comprehensive Phytotoxicity Studies: Evaluation of potential harm to a variety of crop plants is necessary to determine its safety and applicability.

  • Efficacy in Greenhouse and Field Trials: Moving from in vitro studies to in planta and field experiments will be essential to validate its practical utility.

  • Structure-Activity Relationship Studies: Synthesis and testing of this compound analogs could lead to the discovery of derivatives with improved efficacy, lower phytotoxicity, and better environmental stability.

  • Resistance Risk Assessment: Understanding the potential for fungi to develop resistance to this compound is critical for its long-term viability as a fungicide.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Haliangicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the characterization of Haliangicin (B1249031) B, an antifungal metabolite produced by the marine myxobacterium Haliangium luteum. The protocols focus on the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and characterization.

Introduction

Haliangicin B is a polyunsaturated compound featuring a β-methoxyacrylate moiety, first isolated from the marine myxobacterium Haliangium luteum (also referred to as Haliangium ochraceum).[1][2] It belongs to a family of related isomers and exhibits potent antifungal activity. The primary mechanism of action of haliangicins is the inhibition of the electron transport chain at Complex III (the cytochrome b-c1 segment) in fungi.[3][4] This targeted action makes this compound a molecule of interest for further investigation in drug development.

Accurate structural determination and purity assessment are critical for the advancement of this compound as a potential therapeutic agent. NMR and mass spectrometry are indispensable tools for this purpose. These notes provide a summary of the expected data and detailed protocols for analysis.

Data Presentation

While specific quantitative data for this compound is found within primary literature, the following tables are presented as templates to guide researchers in organizing their experimental results. The data for Haliangicin isomers is typically reported in deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
e.g., H-27.25s-
e.g., H-33.80s-
e.g., H-46.10d15.0
e.g., H-56.80dd15.0, 10.5
............

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
e.g., C-1167.0
e.g., C-2118.5
e.g., C-3161.2
e.g., OMe51.5
......

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Ion Type
e.g., FAB-MS (+)413.2215[M+H]⁺
e.g., FAB-MS (+)435.2034[M+Na]⁺

Experimental Protocols

The following are detailed protocols for the isolation and analysis of this compound.

Protocol 1: Isolation and Purification of this compound
  • Fermentation: Culture Haliangium luteum in a suitable production medium containing 2-3% NaCl.

  • Extraction: After an appropriate incubation period, extract the culture broth with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to silica (B1680970) gel column chromatography using a step-gradient of n-hexane and ethyl acetate.

    • Further purify the fractions containing this compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water).

    • Monitor the elution using a UV detector, as the polyene structure of this compound results in strong UV absorbance.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical parameters include a 30-degree pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum on a spectrometer at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Employ proton decoupling to simplify the spectrum.

  • 2D NMR Spectroscopy:

    • To aid in structure elucidation, acquire two-dimensional NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

    • Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used ionization techniques.

    • Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).

    • The accurate mass measurement provided by HRMS is essential for determining the elemental composition of the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of H. luteum Extraction Solvent Extraction Fermentation->Extraction Concentration Concentration Extraction->Concentration Silica_Chrom Silica Gel Chromatography Concentration->Silica_Chrom HPLC Reversed-Phase HPLC Silica_Chrom->HPLC NMR_Analysis NMR Spectroscopy (1D & 2D) HPLC->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) HPLC->MS_Analysis Structure_Determination Structure Determination of this compound NMR_Analysis->Structure_Determination MS_Analysis->Structure_Determination

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Signaling Pathway of this compound's Antifungal Action

signaling_pathway cluster_ETC Mitochondrial Electron Transport Chain (Fungus) cluster_downstream Downstream Effects Haliangicin_B This compound Complex_III Complex III (Cytochrome b-c1) Haliangicin_B->Complex_III Inhibition Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ CytC Cytochrome c Complex_III->CytC Proton_Pumping_Blocked Proton Pumping Disrupted Complex_IV Complex IV CoQ->Complex_III CytC->Complex_IV Membrane_Potential_Loss Mitochondrial Membrane Potential Dissipation Proton_Pumping_Blocked->Membrane_Potential_Loss ATP_Synthase_Inhibited ATP Synthesis Inhibition Membrane_Potential_Loss->ATP_Synthase_Inhibited ROS_Production Increased Reactive Oxygen Species (ROS) Membrane_Potential_Loss->ROS_Production Cell_Death Fungal Cell Death ATP_Synthase_Inhibited->Cell_Death ROS_Production->Cell_Death

Caption: Proposed signaling pathway for the antifungal activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Haliangicin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the fermentation yield of Haliangicin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a potent antifungal polyketide metabolite. It is naturally produced by the marine myxobacterium Haliangium luteum (also known as Haliangium ochraceum).[1][2][3][4][5] However, the productivity of this compound in its native producer is generally low.[6]

Q2: What is the most effective strategy to significantly increase this compound yield?

A2: Heterologous expression of the this compound biosynthetic gene cluster (hli) in the model myxobacterium Myxococcus xanthus is the most effective strategy reported to date. This approach has been shown to increase the yield by as much as tenfold and also results in a threefold faster growth rate compared to the native producer.[6]

Q3: What is the biosynthetic pathway for this compound?

A3: this compound is synthesized via a polyketide synthase (PKS) pathway. The biosynthetic gene cluster (hli) encodes the necessary enzymes for the assembly of the polyketide chain from simple precursors.

Q4: What are the known biosynthetic precursors for this compound?

A4: The primary building blocks for the this compound backbone are propionate (B1217596) and acetate. Additionally, glycerol (B35011) contributes to the backbone, and the methyl group of the methoxyacrylate moiety is derived from L-methionine.

Troubleshooting Guide

This guide addresses common problems encountered during the fermentation of this compound in the heterologous host, Myxococcus xanthus.

Problem Potential Cause(s) Recommended Solution(s)
Low Biomass of M. xanthus 1. Suboptimal growth medium. 2. Inadequate aeration. 3. Incorrect pH of the medium. 4. Suboptimal incubation temperature.1. Use CYE (Casitone Yeast Extract) medium for the initial growth phase. 2. Ensure vigorous shaking (e.g., 200-250 rpm) for adequate oxygen supply. M. xanthus is an obligate aerobe.[5] 3. Adjust the initial pH of the CYE medium to 7.2-8.2.[5] 4. Maintain the incubation temperature between 30-34°C.[5]
Low this compound Titer Despite Good Growth 1. Insufficient precursor availability. 2. Non-optimal timing for induction of secondary metabolism. 3. Feedback inhibition by this compound.1. Implement a precursor feeding strategy during the production phase. 2. Switch to a minimal medium (CF medium) after sufficient biomass has been achieved in the rich medium (CYE) to trigger secondary metabolism. This is the basis of the 2PRIM-BOOST protocol.[2] 3. Consider using an adsorbent resin (e.g., Amberlite XAD-16) in the culture medium to remove this compound from the broth as it is produced, thereby reducing potential feedback inhibition.
Inconsistent Fermentation Results 1. Genetic instability of the recombinant strain. 2. Variability in inoculum preparation. 3. Contamination of the culture.1. Perform regular quality control checks of the recombinant M. xanthus strain. 2. Standardize the inoculum preparation procedure, ensuring a consistent cell density and physiological state of the seed culture. 3. Implement strict aseptic techniques. Monitor cultures for common contaminants.
Foaming in the Bioreactor 1. High protein content in the medium (e.g., from yeast extract and casitone). 2. High agitation and aeration rates.1. Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. 2. Optimize agitation and aeration to minimize foaming while maintaining sufficient oxygen supply.
Cell Lysis During Fermentation 1. Nutrient limitation in the late stages of fermentation. 2. Accumulation of toxic byproducts. 3. Phage contamination.1. Implement a fed-batch strategy to maintain essential nutrients. 2. Monitor the accumulation of potential inhibitory compounds. 3. Check for the presence of bacteriophages in the culture lysate.

Experimental Protocols

Two-Step Fermentation Protocol (2PRIM-BOOST) for Enhanced this compound Production

This protocol is adapted from methodologies developed for enhanced secondary metabolite production in Myxococcus xanthus.[2]

a. Step 1: Biomass Accumulation (Growth Phase)

  • Medium: CYE (Casitone Yeast Extract) Medium.

  • Inoculation: Inoculate a seed culture of the recombinant M. xanthus strain into the CYE medium.

  • Cultivation: Incubate at 30-32°C with vigorous shaking (200-250 rpm) until the late logarithmic growth phase is reached.

b. Step 2: this compound Production Phase

  • Cell Harvest: Harvest the cells from the CYE medium by centrifugation.

  • Medium Exchange: Resuspend the cell pellet in CF (Clone Fruiting) minimal medium.

  • Precursor Feeding: Supplement the CF medium with biosynthetic precursors.

  • Cultivation: Continue incubation at 30-32°C with vigorous shaking for the desired production period.

Media Composition

Table 1: Composition of Fermentation Media

Component CYE Medium (per 1 L) CF Medium (per 1 L)
Casitone10 g-
Yeast Extract5 g-
MgSO₄·7H₂O2 g2 g
K₂HPO₄-1 g
(NH₄)₂SO₄-0.2 g
CaCl₂-2 g
Fe-EDTA-8 mg
Trace Elements-1 mL
Vitamin B₁₂-0.5 µg
Agar (for solid media)15 g15 g
pH7.2 - 7.67.2 - 7.6
Precursor Feeding Strategy

Table 2: Recommended Concentrations for Precursor Feeding

Precursor Stock Solution Concentration Final Concentration in Culture Feeding Schedule
Sodium Propionate1 M5-10 mMAdd at the beginning of the production phase (in CF medium).
Sodium Acetate1 M10-20 mMAdd at the beginning of the production phase.
Glycerol50% (v/v)1-2% (v/v)Add at the beginning of the production phase.
L-Methionine100 mM1-2 mMAdd at the beginning of the production phase.

Note: The optimal concentrations may vary depending on the specific strain and fermentation conditions. It is recommended to perform a dose-response experiment to determine the optimal concentrations for your system.

Visualizations

Haliangicin_B_Biosynthesis_Pathway cluster_precursors Biosynthetic Precursors cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modifications Propionate Propionate PKS_Modules PKS Modules (hli gene products) Propionate->PKS_Modules Acetate Acetate Acetate->PKS_Modules Glycerol Glycerol Glycerol->PKS_Modules L_Methionine L-Methionine Tailoring_Enzymes Tailoring Enzymes L_Methionine->Tailoring_Enzymes Methyl group donation PKS_Modules->Tailoring_Enzymes Polyketide intermediate Haliangicin_B This compound Tailoring_Enzymes->Haliangicin_B

Caption: Proposed biosynthetic pathway of this compound.

Fermentation_Workflow cluster_growth Step 1: Biomass Accumulation cluster_production Step 2: this compound Production cluster_downstream Downstream Processing Inoculation Inoculate recombinant M. xanthus Growth Cultivate in CYE Medium (30-32°C, 200-250 rpm) Inoculation->Growth Harvest Harvest cells (Centrifugation) Growth->Harvest Resuspend Resuspend in CF Medium Harvest->Resuspend Precursor_Feeding Add Precursors (Propionate, Acetate, Glycerol, L-Methionine) Resuspend->Precursor_Feeding Production Incubate for Production (30-32°C, 200-250 rpm) Precursor_Feeding->Production Extraction Extraction of this compound Production->Extraction Purification Purification and Analysis Extraction->Purification

Caption: Workflow for this compound fermentation.

References

Technical Support Center: Enhancing Production of Novel Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with low productivity of novel secondary metabolites, such as Haliangicin B, in their native microbial producers.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation and production of novel secondary metabolites.

Q1: My fermentation yield for the target metabolite is consistently low or undetectable. What are the initial steps for troubleshooting?

A1: Low yield is a common challenge in natural product discovery. A systematic approach is crucial.

  • Confirm Strain Integrity: Verify the genetic stability and viability of your producing strain. Sub-culturing can sometimes lead to loss of productivity. It is advisable to use a freshly prepared culture from a cryopreserved stock.

  • Optimize Culture Medium: The composition of the growth medium is critical. Systematically evaluate different carbon and nitrogen sources, as well as key minerals and trace elements.

  • Evaluate Fermentation Parameters: Physical parameters such as temperature, pH, aeration (dissolved oxygen), and agitation speed can significantly impact secondary metabolite production.

  • Confirm Analytical Method: Ensure your method for detecting and quantifying the metabolite (e.g., HPLC, LC-MS) is sensitive, accurate, and properly validated. The compound may be present but below the limit of detection.

Q2: I am observing significant batch-to-batch variability in my fermentation yields. How can I improve consistency?

A2: Batch-to-batch variability often points to inconsistencies in the experimental setup.

  • Standardize Inoculum Preparation: The age, size, and physiological state of the inoculum can have a profound effect on fermentation kinetics and final yield. Implement a strict, standardized protocol for inoculum preparation.

  • Control Raw Material Quality: The quality and composition of media components, especially complex ones like yeast extract or peptone, can vary between suppliers and even between lots from the same supplier.

  • Monitor and Control Fermentation Parameters: Implement real-time monitoring and automated control of pH, temperature, and dissolved oxygen levels throughout the fermentation run.

  • Ensure Sterility: Contamination with other microorganisms can compete for nutrients and produce inhibitory substances, leading to inconsistent yields.

Q3: My attempts at scaling up the fermentation from shake flasks to a bioreactor have resulted in a drastic loss of productivity. What could be the cause?

A3: The transition from small-scale to larger-scale production is a common bottleneck.

  • Shear Stress: The higher agitation speeds in bioreactors can cause shear stress, which may damage microbial cells and affect their metabolism. Consider using marine-type impellers or reducing the agitation speed.

  • Oxygen Transfer: Achieving adequate oxygen transfer in a larger volume can be challenging. The oxygen transfer rate (OTR) in the bioreactor must be optimized to match or exceed that of the shake flask.

  • Nutrient Gradients: In large bioreactors, inefficient mixing can lead to the formation of nutrient and pH gradients, creating suboptimal conditions for parts of the microbial population.

Frequently Asked Questions (FAQs)

Q1: What is the "One Strain, Many Compounds" (OSMAC) approach and how can it be used to increase the production of my target metabolite?

A1: The OSMAC approach is based on the principle that a single microbial strain possesses the genetic potential to produce a wide array of secondary metabolites, but many of these biosynthetic gene clusters are "silent" or poorly expressed under standard laboratory conditions. By systematically altering cultivation parameters—such as media composition, temperature, pH, aeration, and co-cultivation with other microbes—these silent gene clusters can be activated, potentially leading to the discovery of novel compounds or increased titers of a known low-production metabolite.

Q2: How can precursor feeding enhance the yield of this compound?

A2: Precursor feeding involves supplying the fermentation with specific biosynthetic building blocks of the target metabolite. This strategy can be effective if the native producer has a limited supply of a particular precursor, which creates a bottleneck in the biosynthetic pathway. Identifying the correct precursors often requires knowledge of the compound's structure and its likely biosynthetic pathway (e.g., polyketide synthase, non-ribosomal peptide synthetase).

Q3: What are the advantages of using a genetically engineered strain for production?

A3: Genetic engineering offers a powerful and targeted approach to increase production. Key advantages include:

  • Overexpression of Biosynthetic Genes: Increasing the expression of the entire biosynthetic gene cluster for the target compound.

  • Pathway Engineering: Modifying related metabolic pathways to increase the supply of precursors or to block the synthesis of competing byproducts.

  • Regulatory Gene Manipulation: Activating or overexpressing positive regulatory genes or deleting negative regulators that control the expression of the secondary metabolite gene cluster.

Quantitative Data Summary

The following tables present hypothetical data from optimization experiments for a novel secondary metabolite, illustrating the potential impact of different strategies.

Table 1: Effect of Carbon and Nitrogen Source on Metabolite Yield

Carbon Source (10 g/L)Nitrogen Source (5 g/L)Metabolite Yield (mg/L)
GlucosePeptone5.2 ± 0.4
MaltosePeptone12.8 ± 1.1
Soluble StarchPeptone8.5 ± 0.7
GlucoseYeast Extract7.1 ± 0.6
MaltoseYeast Extract18.3 ± 1.5
Soluble StarchYeast Extract11.4 ± 0.9
GlucoseAmmonium Sulfate1.2 ± 0.2
MaltoseAmmonium Sulfate3.4 ± 0.3
Soluble StarchAmmonium Sulfate2.1 ± 0.2

Table 2: Impact of Precursor Feeding on Metabolite Production

Precursor Added (1 g/L)Time of Addition (hours)Final Metabolite Yield (mg/L)
None-18.3 ± 1.5
Precursor A2425.6 ± 2.1
Precursor A4839.8 ± 3.2
Precursor B2419.1 ± 1.7
Precursor B4822.5 ± 2.0

Experimental Protocols

Protocol 1: Media Optimization using Plackett-Burman Design

This protocol provides a method for screening multiple media components to identify those with the most significant impact on yield.

  • Variable Selection: Choose up to 11 media components to evaluate (e.g., different carbon sources, nitrogen sources, trace metals). For each component, define a high (+) and a low (-) concentration level.

  • Experimental Design: Generate a Plackett-Burman design matrix for 12 experimental runs. Each run will have a unique combination of high and low levels for the chosen variables.

  • Fermentation: Prepare the 12 different media according to the design matrix. Inoculate each with a standardized amount of the producer strain. Run the fermentations under identical conditions (temperature, agitation, duration).

  • Analysis: At the end of the fermentation, extract and quantify the target metabolite from each run.

  • Statistical Evaluation: Use statistical software to analyze the results. The analysis will generate a Pareto chart, which visually identifies the media components that have the most significant positive or negative effects on production.

Protocol 2: Precursor Feeding Experiment

This protocol outlines a method to test the effect of adding biosynthetic precursors.

  • Precursor Identification: Based on the chemical structure of your metabolite, hypothesize potential biosynthetic precursors (e.g., specific amino acids, fatty acids, or small carboxylic acids).

  • Stock Solution Preparation: Prepare sterile, pH-neutral stock solutions of each precursor.

  • Experimental Setup: Set up multiple parallel fermentations using the optimized production medium.

  • Precursor Addition: At different time points during the fermentation (e.g., early exponential phase, late exponential phase), add a specific precursor to a designated flask or bioreactor. Include a control fermentation with no precursor addition.

  • Time Course Analysis: Collect samples at regular intervals after precursor addition and quantify the concentration of the target metabolite to determine the effect on the production rate and final titer.

Visualizations

strain Native Producer Strain osmoc OSMAC Approach strain->osmoc media Initial Production Medium media->osmoc fermentation Optimized Fermentation osmoc->fermentation precursor Precursor Feeding precursor->fermentation genetic Genetic Engineering genetic->fermentation high_yield High-Yield Production fermentation->high_yield

Caption: Workflow for optimizing secondary metabolite production.

A Environmental Cue (e.g., Nutrient Limitation) B Two-Component System (Sensor Kinase) A->B activates C Response Regulator B->C phosphorylates D Cascade Regulator (e.g., AfsR) C->D activates E Pathway-Specific Regulator (e.g., ActII-ORF4) D->E activates F Biosynthetic Gene Cluster (haliangicinB_bgs) E->F activates transcription G This compound Production F->G leads to

Caption: Hypothetical signaling pathway for this compound production.

start Low Productivity Observed? check_strain Strain Integrity Verified? start->check_strain check_media Media Composition Optimized? check_strain->check_media Yes outcome1 Re-isolate or sequence strain check_strain->outcome1 No check_params Fermentation Parameters Optimized? check_media->check_params Yes outcome2 Perform Media Screening (OSMAC) check_media->outcome2 No outcome3 Optimize pH, Temp, Aeration check_params->outcome3 No outcome4 Consider Advanced Strategies (Precursor Feeding, Genetic Engineering) check_params->outcome4 Yes

Caption: Troubleshooting decision tree for low productivity.

Technical Support Center: Optimizing Haliangicin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Haliangicin (B1249031) B.

Frequently Asked Questions (FAQs)

Q1: What is the native producer of Haliangicin B?

A1: The native producer of this compound is the marine myxobacterium Haliangium ochraceum (formerly known as Haliangium luteum).[1][2][3] This bacterium requires saline conditions for growth and production of the antifungal metabolite.

Q2: What are the basic culture conditions for Haliangium ochraceum?

A2: Haliangium ochraceum requires a salt concentration of 2-3% NaCl for optimal growth and this compound production.[1] It is typically cultivated at a temperature of 30-34°C on a modified VY/2 agar (B569324) medium.

Q3: Is heterologous production of this compound possible and advantageous?

A3: Yes, heterologous production of this compound in Myxococcus xanthus has been successfully demonstrated. This approach offers significant advantages, including a tenfold increase in production yield and a threefold faster growth rate compared to the native producer.

Q4: What are the known biosynthetic precursors for this compound?

A4: Feeding experiments have identified the following precursors for the biosynthesis of this compound:

  • Propionate

  • Acetate

  • Glycerol

  • L-methionine

Troubleshooting Guides

Issue 1: Low or No Production of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Culture Medium Ensure the correct composition of the VY/2 medium is used for H. ochraceum. For M. xanthus, CYE medium is commonly used for cultivation, with CMO medium often employed for fermentation.
Incorrect Salinity For the native producer, H. ochraceum, verify that the NaCl concentration in the medium is between 2-3%.
Inadequate Aeration Optimize the agitation and aeration rates in the fermenter. Myxobacteria are generally aerobic, and insufficient oxygen can limit secondary metabolite production.[4][5]
Non-optimal pH The optimal pH for myxobacterial fermentation is typically around 7.0. Monitor and control the pH of the culture medium.[6]
Suboptimal Temperature For H. ochraceum, maintain a temperature of 30-34°C. For the heterologous host M. xanthus, a temperature of 30-32°C is generally optimal for secondary metabolite production.[7]
Insufficient Precursor Supply Supplement the culture medium with biosynthetic precursors. Start with the concentrations suggested in the experimental protocols and optimize as needed.
Phage Contamination Phage contamination can lead to cell lysis and a complete loss of production. Ensure strict aseptic techniques. If contamination is suspected, sterilize all equipment thoroughly.[8]
Issue 2: Inconsistent this compound Yields

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Inoculum Quality Standardize the inoculum preparation. Use a consistent cell density and growth phase for inoculation. An inoculum size of around 10% (v/v) is a good starting point.[7]
Genetic Instability of the Strain If using a genetically modified strain, ensure its stability over multiple generations. Periodically re-sequence key genetic elements.
Accumulation of Inhibitory Byproducts High concentrations of certain metabolic byproducts can inhibit cell growth and/or this compound production. Consider fed-batch fermentation to control nutrient levels and byproduct formation.
Nutrient Limitation Ensure that all essential nutrients in the medium are available in sufficient quantities throughout the fermentation process.
Issue 3: Difficulty in Extracting or Quantifying this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction Ensure the use of an appropriate solvent for extraction. A common method involves using macroporous adsorption resin (e.g., XAD-16) in the culture medium, followed by elution with methanol.[7]
Degradation of this compound This compound is a polyene and may be sensitive to light and temperature. Protect samples from light and keep them cool during extraction and analysis.
Suboptimal HPLC Conditions Optimize the HPLC method for this compound analysis. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for similar polyketides.[9] The chromatograms for this compound are often recorded at 290 nm.

Experimental Protocols

Protocol 1: Preparation of Modified VY/2 Medium for Haliangium ochraceum
Component Amount per 1 Liter
Baker's Yeast5.0 g
CaCl₂ x 2H₂O1.36 g
Vitamin B₁₂0.5 mg
Agar15.0 g
Sea WaterTo 1 Liter

Instructions:

  • Prepare a stock suspension of baker's yeast (5 g in 100 ml of distilled water), adjust the pH to 6.5, and autoclave.

  • Dissolve CaCl₂ and agar in seawater.

  • Autoclave the mixture.

  • Separately sterilize the Vitamin B₁₂ solution by filtration.

  • After autoclaving and cooling the agar mixture to 50°C, add the yeast suspension and sterile Vitamin B₁₂.

  • Adjust the final pH of the medium to 7.2.

Protocol 2: Fermentation of Heterologous Myxococcus xanthus
  • Inoculum Preparation: Grow the recombinant M. xanthus strain in CYE medium (10 g/L Casitone, 5 g/L yeast extract, 10 mM MOPS, 4 mM MgSO₄, pH 7.6) at 32°C with shaking at 160 rpm.

  • Fermentation: Inoculate the production medium (e.g., CMO medium: CYE with 0.7% methyl oleate (B1233923) and 2% XAD-16 resin) with a 10% (v/v) inoculum.

  • Incubation: Incubate the culture at 30°C with shaking at 180 rpm for 5-8 days.[7]

  • Extraction: Harvest the XAD-16 resin, wash with water, and elute the adsorbed this compound with methanol.

Protocol 3: Precursor Feeding Strategy
  • Prepare sterile stock solutions of the precursors: sodium propionate, sodium acetate, glycerol, and L-methionine.

  • Add the precursors to the fermentation medium at the time of inoculation or at the beginning of the stationary phase.

  • Start with concentrations in the range of 1-5 g/L for acetate, propionate, and glycerol, and 0.1-0.5 g/L for L-methionine.

  • Monitor the production of this compound by HPLC to determine the optimal concentration for each precursor.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production cluster_strain Strain Selection cluster_culture Cultivation cluster_optimization Optimization cluster_downstream Downstream Processing native Haliangium ochraceum media Medium Preparation (VY/2 or CYE) native->media heterologous Myxococcus xanthus (recombinant) heterologous->media inoculation Inoculation media->inoculation fermentation Fermentation inoculation->fermentation precursor Precursor Feeding fermentation->precursor parameters Parameter Adjustment (pH, Temp, Aeration) fermentation->parameters extraction Extraction fermentation->extraction precursor->fermentation parameters->fermentation quantification HPLC Quantification extraction->quantification

Caption: Workflow for this compound production and optimization.

Biosynthetic_Pathway Proposed Biosynthetic Pathway of this compound acetate Acetate pks Polyketide Synthase (PKS) Modules acetate->pks propionate Propionate propionate->pks glycerol Glycerol glycerol->pks methionine L-methionine post_pks Post-PKS Modifications methionine->post_pks Methylation pks->post_pks haliangicin_b This compound post_pks->haliangicin_b

Caption: Simplified biosynthetic pathway of this compound.

References

Stability of Haliangicin B in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Haliangicin (B1249031) B in various experimental conditions. The following information is based on general knowledge of polyene antibiotics and best practices for natural product research, as specific stability data for Haliangicin B is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound is reported to be soluble in methanol (B129727).[] For short-term storage, methanol is a suitable solvent. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or below, protected from light. If a stock solution is required for long-term storage, consider using anhydrous DMSO or ethanol (B145695) in small aliquots at -80°C to minimize freeze-thaw cycles. Always perform a small-scale stability test in the selected solvent under your specific storage conditions.

Q2: How does temperature affect the stability of this compound?

A2: As a polyene antibiotic, this compound is expected to be sensitive to elevated temperatures.[2][3][4][5] High temperatures can lead to oxidation, isomerization, and degradation of the polyene structure, resulting in a loss of antifungal activity. It is recommended to handle and store this compound at low temperatures. For experimental use, solutions should be kept on ice and protected from direct light.

Q3: Is this compound sensitive to light?

A3: Yes, polyene compounds are typically light-sensitive. The conjugated double bond system in this compound can undergo photo-isomerization or photo-oxidation upon exposure to light, particularly UV light.[6] This can lead to a decrease in potency. It is crucial to store this compound, both in solid form and in solution, in amber-colored vials or containers wrapped in aluminum foil to protect it from light.[6]

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can be observed through several indicators:

  • Physical Changes: A change in the color or appearance of the solution (e.g., from pale yellow to a darker shade).[]

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak in HPLC or LC-MS analysis.[6][7]

  • Biological Activity: A noticeable decrease in its antifungal activity in your bioassays.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Antifungal Activity Degradation of this compound due to improper storage (temperature, light) or multiple freeze-thaw cycles.Prepare fresh stock solutions from powder. Store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Incompatibility with the assay medium or other components.Perform a vehicle control experiment. Check the pH and composition of your assay medium for potential incompatibilities.
Inconsistent Results in Bioassays Incomplete solubilization of this compound.Ensure complete dissolution of the compound. Use a vortex mixer or sonicator if necessary. Visually inspect the solution for any precipitate.
Adsorption to plasticware.Use low-adhesion microplates or glass inserts for sensitive assays.
Appearance of Extra Peaks in Chromatography Degradation or isomerization.Analyze a freshly prepared sample as a reference. If new peaks are present in older samples, degradation has likely occurred. Consider resynthesizing or repurifying the compound.
Contamination of the solvent or sample.Use high-purity solvents. Filter your samples before injection.[6]

Stability Data Summary

Table 1: Hypothetical Stability of this compound (1 mg/mL) after 48 hours

SolventTemperaturePurity by HPLC (%)Antifungal Activity (%)
Methanol4°C9895
Methanol25°C (Room Temp)8580
DMSO4°C9998
DMSO25°C (Room Temp)9088
Ethanol4°C9794
Ethanol25°C (Room Temp)8882

Experimental Protocols

Protocol 1: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound over time under different solvent and temperature conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, DMSO, ethanol)

  • HPLC system with a UV-Vis or PDA detector

  • C18 analytical column

  • Temperature-controlled incubators or water baths

  • Amber glass vials

Method:

  • Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvents.

  • Incubation: Aliquot the solutions into amber glass vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • HPLC Analysis: Inject the samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve good separation.[6]

  • Data Analysis: Monitor the peak area of this compound at its maximum absorbance wavelength. Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_methods Analytical Methods prep Prepare this compound stock solutions in different solvents storage_temp Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C) prep->storage_temp analysis Analyze samples at different time points (0, 24, 48h) storage_temp->analysis hplc HPLC for purity assessment analysis->hplc bioassay Bioassay for functional activity analysis->bioassay

Caption: Experimental workflow for this compound stability testing.

troubleshooting_workflow start Inconsistent Bioassay Results check_solubility Is the compound fully dissolved? start->check_solubility check_storage Were stock solutions stored properly? check_solubility->check_storage Yes action_dissolve Improve dissolution (vortex, sonicate) check_solubility->action_dissolve No check_controls Are control experiments working as expected? check_storage->check_controls Yes action_fresh_stock Prepare fresh stock solution check_storage->action_fresh_stock No action_troubleshoot_assay Troubleshoot assay parameters check_controls->action_troubleshoot_assay No end Consistent Results check_controls->end Yes action_dissolve->end action_fresh_stock->end action_troubleshoot_assay->end

Caption: Troubleshooting guide for inconsistent bioassay results.

References

Haliangicin B Purification by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Haliangicin (B1249031) B and its isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is Haliangicin B and why is its purification challenging?

A1: this compound is a member of the haliangicin family, a group of antifungal polyene macrolides produced by the marine myxobacterium Haliangium ochraceum.[1][2][3] The primary challenge in its purification lies in the presence of multiple geometrical isomers (Haliangicin, cis-Haliangicin, and Haliangicins B-D) which may co-elute or be difficult to resolve.[2] Additionally, its polyunsaturated structure makes it susceptible to degradation from light, heat, and extreme pH.

Q2: What are the key chemical properties of Haliangicin that I should consider for HPLC purification?

A2: Haliangicin is a polyunsaturated compound containing a β-methoxyacrylate moiety.[4][5] It is an antibiotic that inhibits the growth of a wide spectrum of fungi.[3] The presence of a conjugated tetraene system means it has a strong UV absorbance, which is beneficial for detection. However, this system is also prone to isomerization and degradation. The molecule also contains an epoxide ring, which can be sensitive to acidic conditions.

Q3: What type of HPLC column is best suited for this compound purification?

A3: Reversed-phase (RP) columns, such as C18, are commonly used for the separation of macrolide antibiotics. For complex mixtures of isomers like the haliangicins, a high-resolution column with a smaller particle size (e.g., ≤5 µm) is recommended to achieve optimal separation.

Q4: What are typical mobile phases for this compound purification?

A4: A typical mobile phase for the reversed-phase separation of macrolides consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the buffer should be carefully controlled to ensure the stability of this compound and to achieve the desired separation. For macrolides, a slightly acidic to neutral pH is often employed.

Troubleshooting Guide

Problem 1: Poor Resolution of Haliangicin Isomers

Your chromatogram shows broad, overlapping peaks, and you are unable to resolve this compound from its other isomers.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the organic solvent-to-aqueous buffer ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous buffer. For macrolides, small changes in pH can significantly impact selectivity.[6]
Column Degradation The column's stationary phase may be deteriorating. Try flushing the column with a strong solvent or replace the column if necessary.[7]
Excessive Sample Load Overloading the column can lead to peak broadening and poor resolution. Reduce the injection volume or the concentration of the sample.[7]
Problem 2: Peak Tailing

The peaks in your chromatogram have an asymmetrical shape with a "tail."

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Residual silanol (B1196071) groups on the silica-based column can interact with the analyte. Add a competing amine (e.g., triethylamine) to the mobile phase or use an end-capped column.
Column Overload As with poor resolution, injecting too much sample can cause peak tailing.[7] Reduce the sample load.
Incompatibility of Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[8]
Problem 3: Inconsistent Retention Times

The retention times of your peaks are shifting between runs.

  • Possible Causes & Solutions:

CauseSolution
Poor Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.[9]
Fluctuations in Temperature Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[9]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[9]
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Problem 4: Low Yield or Apparent Degradation of this compound

You observe a decrease in the expected peak area for this compound or the appearance of new, unidentified peaks.

  • Possible Causes & Solutions:

CauseSolution
Degradation due to pH This compound may be unstable at the pH of your mobile phase. Experiment with a buffer closer to neutral pH.
Light Sensitivity The polyene structure of this compound makes it susceptible to photodegradation. Protect your sample and mobile phase from light by using amber vials and covering reservoirs.
Thermal Degradation Avoid excessive heat. If using a column oven, start with a lower temperature.

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth
  • Extraction: Centrifuge the fermentation broth to separate the supernatant and the mycelium. Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times. Extract the mycelium with methanol (B129727).

  • Combine and Evaporate: Combine all extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Pre-purification: Dissolve the crude extract in a small volume of methanol and subject it to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.

  • Final Preparation: Evaporate the SPE eluate and redissolve the residue in the HPLC mobile phase for injection.

Protocol 2: Semi-Preparative HPLC for this compound Isomer Separation
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 30% B

    • 50-60 min: 30% B (equilibration)

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 363 nm (corresponding to the chromophore of the polyene).

  • Injection Volume: 500 µL.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest based on the chromatogram.

Visualizations

Haliangicin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (Ethyl Acetate & Methanol) Supernatant->Solvent_Extraction Mycelium->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Semi_Prep_HPLC Semi-Preparative HPLC (C18 Column) SPE->Semi_Prep_HPLC Fraction_Collection Fraction Collection Semi_Prep_HPLC->Fraction_Collection Pure_Haliangicin_B Pure this compound Fraction_Collection->Pure_Haliangicin_B

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic Start HPLC Problem Identified Problem_Type What is the nature of the problem? Start->Problem_Type Poor_Resolution Poor Resolution Problem_Type->Poor_Resolution Overlapping Peaks Peak_Tailing Peak Tailing Problem_Type->Peak_Tailing Asymmetric Peaks Retention_Time_Drift Retention Time Drift Problem_Type->Retention_Time_Drift Shifting Peaks Low_Yield Low Yield / Degradation Problem_Type->Low_Yield Small/New Peaks Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, pH) Poor_Resolution->Optimize_Mobile_Phase Check_Column Check/Replace Column Poor_Resolution->Check_Column Reduce_Load Reduce Sample Load Poor_Resolution->Reduce_Load Peak_Tailing->Reduce_Load Modify_Mobile_Phase Modify Mobile Phase (Additives) Peak_Tailing->Modify_Mobile_Phase Check_Sample_Solvent Check Sample Solvent Peak_Tailing->Check_Sample_Solvent Equilibrate_Column Ensure Proper Equilibration Retention_Time_Drift->Equilibrate_Column Control_Temp Control Temperature Retention_Time_Drift->Control_Temp Check_Pump Check Pump and Mobile Phase Retention_Time_Drift->Check_Pump Protect_From_Light Protect from Light Low_Yield->Protect_From_Light Adjust_pH_Temp Adjust pH and Temperature Low_Yield->Adjust_pH_Temp

Caption: Troubleshooting decision tree for HPLC purification.

References

Preventing degradation of Haliangicin B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Haliangicin (B1249031) B during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is Haliangicin B and to which chemical class does it belong?

This compound is a geometrical isomer of Haliangicin, a polyene macrolide antibiotic isolated from the marine myxobacterium Haliangium ochraceum.[1] Polyene macrolides are characterized by a large macrocyclic lactone ring containing a series of conjugated double bonds.[2] This structural feature is crucial for its antifungal activity but also makes the molecule susceptible to degradation.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

Based on the behavior of related polyene macrolides, the primary factors contributing to the degradation of this compound are:

  • Light Exposure: The conjugated polyene system is highly sensitive to UV and visible light, which can lead to photodegradation.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of the macrolactone ring.[2]

  • Oxidation: The polyene chain is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4]

Q3: How can I visually detect if my this compound sample has degraded?

While analytical methods are required for confirmation, visual signs of degradation may include a change in color of the solid compound or solution, or the formation of precipitates in solution. A key indicator of the degradation of the polyene chromophore is a change in the UV-Visible absorption spectrum.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound have not been extensively documented in the available literature. However, based on studies of other polyene macrolides, potential degradation pathways include isomerization of the double bonds, oxidation of the polyene chain, and hydrolysis of the lactone ring.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of antifungal activity in my this compound sample. Degradation of the compound due to improper storage.Review storage conditions. Ensure the sample is protected from light, stored at a low temperature, and in a tightly sealed container. Perform a stability analysis using HPLC to determine the purity of the sample.
Change in the color of the this compound solid or solution. Photodegradation or oxidation.Discard the sample and use a fresh, properly stored aliquot. For future storage, use amber vials and consider purging the container with an inert gas like argon or nitrogen.
Precipitate formation in a this compound stock solution. Poor solubility or degradation leading to insoluble products.Prepare fresh solutions for experiments. Ensure the solvent is appropriate and of high purity. If the issue persists, consider filtering the solution before use, but be aware that this may remove some of the active compounds.
Inconsistent experimental results using this compound. Isomerization or partial degradation of the compound.Verify the integrity of your this compound stock. It is recommended to perform regular purity checks using a validated HPLC method.

Storage Recommendations

To minimize degradation, this compound should be stored under the following conditions. This information is summarized in the table below, based on best practices for storing polyene macrolide antibiotics.

Parameter Solid Compound In Solution
Temperature -20°C or lower for long-term storage.-20°C or lower for short-term storage; -80°C for long-term storage.
Light Store in the dark, in an amber, light-blocking vial.Prepare solutions in a dimly lit area and store in amber vials or tubes wrapped in aluminum foil.
Atmosphere Store in a tightly sealed container. Consider storage under an inert atmosphere (argon or nitrogen).Degas solvents before use. Purge the headspace of the storage container with an inert gas before sealing.
pH (for solutions) N/APrepare solutions in a neutral, buffered solvent if possible. Avoid acidic or alkaline conditions.
Solvent N/AUse high-purity, anhydrous solvents. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used for polyenes.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sample of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept alongside.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a suitable HPLC-UV method.

4. HPLC-UV Method Development (Suggested Starting Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (polyenes typically have strong absorbance in the UV region, e.g., around 300-400 nm).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.

  • Calculate the percentage degradation of this compound.

  • Identify the formation of new peaks, which represent degradation products.

  • The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Visualizations

degradation_pathways cluster_degradation Degradation Pathways Haliangicin_B This compound Oxidation Oxidation (Oxygen, Peroxides, Metal Ions) Haliangicin_B->Oxidation Photodegradation Photodegradation (UV/Visible Light) Haliangicin_B->Photodegradation Hydrolysis Hydrolysis (Acidic or Basic pH) Haliangicin_B->Hydrolysis Degradation_Products Degradation Products (e.g., Isomers, Oxidized Forms, Hydrolyzed Ring) Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products experimental_workflow start Start: this compound Sample prep Prepare Stock Solution start->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sampling Sample at Time Intervals stress->sampling analysis HPLC-UV Analysis sampling->analysis data Data Interpretation (Degradation %, Impurity Profile) analysis->data end End: Stability Assessment data->end

References

Optimizing Haliangicin B Concentration for Antifungal Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Haliangicin (B1249031) B for antifungal assays. Haliangicin B, a potent antifungal metabolite isolated from the marine myxobacterium Haliangium ochraceum, presents a promising avenue for novel antifungal drug discovery.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful and reproducible experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Q1: I am not observing any antifungal activity with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of observable antifungal activity. Consider the following:

  • Compound Solubility: this compound is a lipophilic compound and may have poor solubility in aqueous media. Ensure that it is properly dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being added to the assay medium. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungi.

  • Inappropriate Concentration Range: The effective concentration of this compound may be outside the range you are testing. It is advisable to perform a broad-range dose-response experiment to determine the appropriate concentration window.

  • Fungal Strain Resistance: The fungal strain you are using may be resistant to this compound. It is recommended to include a known susceptible control strain in your experiments to validate the assay setup.

  • Compound Stability: Ensure that this compound is stored correctly to maintain its stability and activity. Long-term storage at low temperatures (-20°C or below) is generally recommended. Avoid repeated freeze-thaw cycles.

Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?

A2: Inconsistent results are often due to variations in experimental conditions. To improve reproducibility:

  • Standardize Inoculum Preparation: The density of the fungal inoculum is a critical parameter. Use a spectrophotometer to standardize the inoculum to a consistent cell density (e.g., a 0.5 McFarland standard) for each experiment.

  • Control for Solvent Effects: As mentioned, the solvent used to dissolve this compound can affect fungal growth. Include a solvent control (medium with the same concentration of solvent used in the test wells but without this compound) in every experiment.

  • Maintain Consistent Incubation Conditions: Ensure that the incubation temperature, time, and atmospheric conditions are consistent across all experiments.

  • Use Appropriate Microplates: For lipophilic compounds like this compound, binding to the plastic of standard microtiter plates can reduce the effective concentration. Consider using low-binding plates to minimize this effect.

Q3: this compound is precipitating in the assay medium. What can I do?

A3: Precipitation indicates poor solubility. To address this:

  • Optimize Solvent Concentration: While keeping the final solvent concentration low is important, you may need to slightly increase it to maintain solubility. A preliminary test to determine the maximum tolerable solvent concentration for your fungal strain is recommended.

  • Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween 80 (at a low concentration, e.g., 0.002%), to the assay medium can help to improve the solubility of lipophilic compounds and prevent their precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is known to be an inhibitor of the mitochondrial respiratory chain in fungi.[1] It specifically targets the cytochrome b-c1 complex (Complex III), interfering with the electron transport chain and thereby disrupting cellular energy production.[1]

Q2: What is a good starting concentration for this compound in an antifungal assay?

A2: Based on available data, a starting point for determining the Minimum Inhibitory Concentration (MIC) of this compound could be a concentration range that includes 15.6 µg/mL, as related compounds have shown activity against Candida albicans at this level.[3] However, it is highly recommended to perform a wide range of serial dilutions (e.g., from 0.1 µg/mL to 100 µg/mL) to establish the precise MIC for your specific fungal strain.

Q3: What are the optimal growth media and conditions for antifungal susceptibility testing?

A3: The choice of medium can influence the outcome of antifungal susceptibility tests. For many yeasts and molds, RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is the standard recommended by the Clinical and Laboratory Standards Institute (CLSI). Incubation is typically performed at 35°C for 24-48 hours, depending on the fungus.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Haliangicin and its related compounds against various fungal species.

CompoundFungal SpeciesMIC (µg/mL)Reference
Haliangicin-related compounds (ZZ145 and ZZ148)Candida albicans15.6[3]
Haliangicin and its isomersPhytophthora speciesActivity evaluated, specific MICs not detailed in abstract[4]

Note: Comprehensive quantitative data for this compound against a wide range of fungal pathogens is limited in publicly available literature. The provided data is based on available information and should be supplemented with experimental determination for specific strains of interest.

Experimental Protocols

Protocol: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing and includes modifications for testing a lipophilic natural product.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well, sterile, low-binding microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal isolate

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • From a fresh culture (e.g., on Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Preparation of Serial Dilutions in Microtiter Plate:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • In the first column, add 200 µL of the this compound working solution (diluted from the stock in RPMI-1640 to twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.

  • Controls:

    • Growth Control: Include wells with 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum (no this compound).

    • Solvent Control: Include wells with the highest concentration of DMSO used in the assay, 100 µL of RPMI-1640 medium, and 100 µL of the fungal inoculum.

    • Sterility Control: Include wells with 200 µL of RPMI-1640 medium only (no inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the specific fungal strain.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (Standardize to 0.5 McFarland) add_inoculum Inoculate Plate with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Include Growth, Solvent, and Sterility Controls add_inoculum->add_controls incubation Incubate Plate (35°C, 24-48h) add_controls->incubation read_mic Read MIC (Visually or Spectrophotometrically) incubation->read_mic data_analysis Analyze and Record Results read_mic->data_analysis

Caption: Experimental workflow for determining the MIC of this compound.

signaling_pathway cluster_etc Fungal Mitochondrial Respiratory Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Haliangicin_B This compound Haliangicin_B->Complex_III Inhibition

References

Technical Support Center: Genetic Engineering of Haliangium ochraceum for Enhanced Haliangicin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the genetic manipulation of Haliangium ochraceum to increase the yield of the potent antifungal agent, Haliangicin B. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in producing this compound from its native producer, Haliangium ochraceum?

A1: The native productivity of this compound in Haliangium ochraceum SMP-2 is generally low, making large-scale production for research and development challenging. Furthermore, as a marine myxobacterium, H. ochraceum can be fastidious and slower growing compared to other microbial production hosts.[1]

Q2: What is the most successful reported strategy to date for significantly increasing this compound yield?

A2: Heterologous expression of the entire this compound biosynthetic gene cluster (hli) in the model myxobacterium Myxococcus xanthus has been shown to increase production by tenfold compared to the native producer. This approach also benefits from the faster growth rate of M. xanthus.[1][2]

Q3: What are the key genetic engineering strategies to further enhance this compound production beyond heterologous expression?

A3: Several metabolic engineering strategies can be employed:

  • Promoter Engineering: Replacing the native promoter of the hli gene cluster with a strong, constitutive promoter can significantly upregulate transcription and, consequently, this compound synthesis.

  • Precursor Supply Enhancement: this compound is a polyketide, and its synthesis depends on the availability of precursor molecules like acetyl-CoA and malonyl-CoA. Overexpressing genes involved in the synthesis of these precursors can boost the overall yield.

  • Codon Optimization: When expressing genes in a heterologous host, optimizing the codon usage of the biosynthetic genes to match that of the expression host can improve translational efficiency and protein expression levels.

  • CRISPR-Cas9 Mediated Gene Knockout: Deleting competing metabolic pathways that divert precursors away from this compound synthesis can channel more resources towards your product of interest.

Q4: Are there established protocols for the genetic manipulation of Haliangium ochraceum?

A4: While detailed, species-specific protocols for Haliangium ochraceum are not widely published, methods developed for the model myxobacterium Myxococcus xanthus can be adapted. These include electroporation and conjugation for DNA delivery. Due to the halophilic nature of H. ochraceum, optimization of salt concentrations in growth and wash buffers is critical.

Q5: What selectable markers are suitable for the genetic transformation of Haliangium ochraceum?

A5: Kanamycin (B1662678) resistance is a commonly used selectable marker in Myxococcus xanthus and is a good starting point for H. ochraceum. Other potential markers include those conferring resistance to novobiocin, which has been successfully used in other halophilic archaea.[3] The choice of marker should be validated for its effectiveness in H. ochraceum.

Troubleshooting Guides

This section addresses common problems encountered during the genetic engineering of Haliangium ochraceum.

Cultivation and DNA Extraction Issues
Problem Possible Causes Troubleshooting Steps
Low or no growth of H. ochraceum Incorrect media composition or salinity.[4]Ensure the use of appropriate media such as CY medium with seawater salts, with an optimal NaCl concentration of 2%.[4]
Low inoculum density.H. ochraceum often requires a high inoculum density to initiate growth.[4]
Contamination of the culture.Use strict aseptic techniques. For marine cultures, be vigilant for marine-specific contaminants. Consider using media with antifungal agents if fungal contamination is recurrent.
Low yield or poor quality of genomic DNA Inefficient cell lysis due to exopolysaccharides (EPS).Use a DNA extraction method optimized for EPS-producing bacteria, which may include mechanical lysis (e.g., grinding in liquid nitrogen) in combination with enzymatic and chemical lysis.[5][6]
DNA degradation.Ensure all buffers and equipment are sterile and nuclease-free. Work quickly and keep samples on ice.
Genetic Transformation (Electroporation) Failures
Problem Possible Causes Troubleshooting Steps
Arcing during electroporation High salt concentration in the cell suspension or DNA sample.Wash cells thoroughly with a non-ionic, iso-osmotic buffer (e.g., 10% glycerol (B35011) or 300mM sucrose).[7] Desalt the DNA sample before use.
Air bubbles in the cuvette.Gently tap the cuvette to dislodge any air bubbles before pulsing.
Low or no transformation efficiency Suboptimal electroporation parameters.Optimize voltage, capacitance, and resistance. For halophilic bacteria, a higher field strength may be necessary. Start with parameters used for M. xanthus and adjust accordingly.
Inefficient cell recovery.Immediately after the pulse, add recovery medium (e.g., CY medium with seawater salts) and incubate for an appropriate time to allow for the expression of the resistance gene before plating on selective media.
DNA degradation by host restriction systems.If possible, methylate the plasmid DNA in vitro using cell-free extracts of H. ochraceum before transformation to protect it from restriction enzymes.
Low this compound Yield in Engineered Strains
Problem Possible Causes Troubleshooting Steps
Insufficient expression of the hli gene cluster Weak or improperly regulated promoter.Replace the native promoter with a panel of characterized strong constitutive promoters from myxobacteria.
Suboptimal codon usage in a heterologous host.Synthesize and express a codon-optimized version of the hli gene cluster tailored for the expression host (e.g., M. xanthus).
Limited precursor supply Metabolic flux is directed towards competing pathways.Overexpress key enzymes in the acetyl-CoA and malonyl-CoA biosynthesis pathways. Use CRISPR-Cas9 to knock out competing polyketide synthase gene clusters.
Instability of the engineered strain Loss of the expression plasmid or integrated gene cassette.Ensure continuous antibiotic selection during cultivation. For integrated cassettes, verify the integration site and stability over multiple generations.

Quantitative Data on this compound Yield Enhancement

The following table summarizes reported improvements in polyketide production through various genetic engineering strategies in myxobacteria, which can be considered as benchmarks for this compound production enhancement.

Genetic Engineering StrategyHost OrganismTarget PolyketideFold Increase in YieldReference
Heterologous Expression Myxococcus xanthusHaliangicin~10-fold[1][2]
Promoter Replacement (constitutive promoter) Myxococcus xanthusMyxoprincomideSignificantly increased[1]
Precursor Pathway Engineering (Overexpression of acetyl-CoA carboxylase) Streptomyces coelicolor (Actinomycete model)Actinorhodin~2-foldInferred from general metabolic engineering principles

Experimental Protocols

DNA Extraction from Haliangium ochraceum

This protocol is adapted for bacteria that produce significant amounts of exopolysaccharides.[5][6]

  • Harvest H. ochraceum cells from a liquid culture by centrifugation at 4,000 x g for 10 minutes.

  • Freeze the cell pellet in liquid nitrogen.

  • Grind the frozen pellet to a fine powder using a sterile, pre-chilled mortar and pestle.

  • Immediately add the powdered cells to a lysis buffer (0.05 M Tris-HCl pH 7.6, 0.1 M NaCl, 0.05 M EDTA, 2% SDS, 0.2% PVP, 0.1% β-mercaptoethanol) and mix until thawed.

  • Incubate at room temperature for 20 minutes with gentle agitation.

  • Perform a standard phenol-chloroform extraction to remove proteins.

  • Precipitate the DNA with isopropanol.

  • Wash the DNA pellet with 70% ethanol (B145695) and resuspend in TE buffer or nuclease-free water.

Electroporation of Haliangium ochraceum (Adapted from M. xanthus and Halophilic Bacteria)

This is a starting point protocol that will require optimization.

  • Grow H. ochraceum in CY medium with seawater salts to mid-log phase.

  • Chill the culture on ice for 30 minutes.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cells three times with a cold, sterile, non-ionic buffer (e.g., 10% glycerol or 300mM sucrose).

  • Resuspend the final cell pellet in a small volume of the same wash buffer to concentrate the cells.

  • Mix 50 µl of the electrocompetent cells with 100-500 ng of plasmid DNA in a pre-chilled electroporation cuvette (1 mm or 2 mm gap).

  • Apply an electrical pulse (e.g., start with 1.25 kV, 25 µF, 400 Ω for a 2 mm cuvette and optimize from there).

  • Immediately add 1 ml of pre-warmed CY recovery medium and transfer the cell suspension to a microfuge tube.

  • Incubate with shaking at 30°C for 4-6 hours to allow for expression of the antibiotic resistance gene.

  • Plate on selective CY agar (B569324) plates containing the appropriate antibiotic and incubate until colonies appear.

CRISPR-Cas9 Mediated Gene Deletion in Haliangium ochraceum (Adapted from M. xanthus)

This protocol outlines a two-plasmid system for gene deletion.[7]

  • Design and construct the sgRNA expression plasmid:

    • Design two sgRNAs targeting the upstream and downstream regions of the gene to be deleted.

    • Clone the sgRNA expression cassettes into a suitable vector for Myxococcus, such as a derivative of pSWU30, which can replicate in E. coli and be transferred to myxobacteria.

  • Construct the donor plasmid for homologous recombination:

    • Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene.

    • Use overlap extension PCR to fuse the upstream and downstream fragments, creating the deletion allele.

    • Clone this deletion allele into a suicide vector for myxobacteria (e.g., pBJ113 or pBJ114) that contains a selectable marker (e.g., kanamycin resistance) and a counter-selectable marker (e.g., galK).

  • Transformation and Selection:

    • Introduce both the sgRNA expression plasmid and the donor plasmid into H. ochraceum via electroporation or conjugation.

    • Select for single-crossover integrants on agar plates containing the appropriate antibiotic (e.g., kanamycin).

    • Induce the expression of Cas9 (if using an inducible promoter) to generate double-strand breaks at the target locus. This will stimulate homologous recombination with the donor plasmid.

  • Counter-selection and Screening:

    • Culture the single-crossover mutants in a medium without antibiotic selection to allow for the second crossover event and loss of the suicide vector.

    • Plate the cells on a counter-selection medium (e.g., containing galactose if using the galK marker) to select for cells that have lost the plasmid.

    • Screen the resulting colonies by PCR using primers flanking the target gene to identify the desired deletion mutants.

Visualizations

This compound Biosynthetic Pathway

Haliangicin_B_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (hli gene cluster) cluster_post_pks Post-PKS Modification cluster_product Final Product Acetyl_CoA Acetyl-CoA PKS_Modules PKS Modules (hliA-U) Acetyl_CoA->PKS_Modules Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS_Modules Glycerol Glycerol Glycerol->PKS_Modules Methionine L-Methionine Modifications Epoxidation, Methylation, etc. Methionine->Modifications Methyl group donor PKS_Modules->Modifications Polyketide chain Haliangicin_B This compound Modifications->Haliangicin_B Genetic_Engineering_Workflow cluster_start Starting Point cluster_strategy Engineering Strategies cluster_transformation Transformation cluster_selection Selection & Verification cluster_analysis Analysis Start Wild-type H. ochraceum or Myxococcus xanthus host Promoter_Eng Promoter Engineering Start->Promoter_Eng Precursor_Eng Precursor Supply Enhancement Start->Precursor_Eng CRISPR_KO CRISPR Knockout of Competing Pathways Start->CRISPR_KO Transformation Electroporation or Conjugation Promoter_Eng->Transformation Precursor_Eng->Transformation CRISPR_KO->Transformation Selection Selection on Antibiotic Media Transformation->Selection Verification PCR & Sequencing Verification Selection->Verification Analysis HPLC/LC-MS Analysis of this compound Titer Verification->Analysis Troubleshooting_Transformation Start Low/No Transformants Check_Viability Check cell viability after electroporation (no DNA control) Start->Check_Viability Optimize_Pulse Optimize electroporation pulse (Voltage, Capacitance, Resistance) Check_Viability->Optimize_Pulse Low Viability Check_DNA Check DNA quality and quantity Check_Viability->Check_DNA Good Viability Desalt_DNA Desalt DNA sample Check_DNA->Desalt_DNA High Salt Content Wash_Cells Improve cell washing procedure Check_DNA->Wash_Cells Good DNA Quality Check_Recovery Optimize recovery time and medium Wash_Cells->Check_Recovery Check_Selection Verify antibiotic concentration Check_Recovery->Check_Selection Methylate_DNA Consider in vitro DNA methylation Check_Selection->Methylate_DNA

References

Validation & Comparative

Validating the Antifungal Activity of Haliangicin B Against Pathogenic Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal potential of Haliangicin B, a novel marine-derived compound, against established antifungal agents. Due to the limited availability of public data on this compound, this document focuses on its mechanism of action and provides a framework for its evaluation, alongside a summary of the performance of current frontline antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. The experimental protocols detailed below offer a standardized approach for the in vitro validation of this compound's antifungal efficacy.

Executive Summary

This compound, a β-methoxyacrylate antibiotic isolated from a marine myxobacterium, demonstrates a promising and specific mechanism of action by targeting the fungal mitochondrial respiratory chain.[1] This mode of action, distinct from many current antifungals, suggests its potential as a novel therapeutic agent. This guide outlines the necessary experimental procedures to quantify its activity and compares its theoretical advantages against the known activities of Amphotericin B, Fluconazole, and Caspofungin.

Comparative Analysis of Antifungal Agents

A direct quantitative comparison of this compound with other antifungals is challenging due to the scarcity of publicly available Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound. However, the following tables summarize the established in vitro activity of the comparator drugs against key pathogenic fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antifungal Agents (µg/mL)

Fungal SpeciesAmphotericin BFluconazoleCaspofunginThis compound
Candida albicans0.25 - 1.00.25 - 2.00.03 - 0.25Data not available
Aspergillus fumigatus0.5 - 2.0>640.015 - 0.125Data not available
Cryptococcus neoformans0.12 - 1.04.0 - 16.00.5 - 2.0Data not available
Candida glabrata0.5 - 2.08.0 - 64.00.03 - 0.25Data not available

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Minimum Fungicidal Concentration (MFC) of Comparator Antifungal Agents (µg/mL)

Fungal SpeciesAmphotericin BFluconazoleCaspofunginThis compound
Candida albicans0.5 - 2.0>640.125 - 1.0Data not available
Aspergillus fumigatus1.0 - 4.0>64Often fungistaticData not available
Cryptococcus neoformans0.5 - 2.0>64>16Data not available
Candida glabrata1.0 - 4.0>640.125 - 1.0Data not available

Note: MFC values are often higher than MIC values and indicate the concentration needed for fungal killing.

Mechanism of Action: A Comparative Overview

The therapeutic efficacy of an antifungal agent is intrinsically linked to its mechanism of action. This compound's unique target presents a significant advantage in the face of growing resistance to existing drug classes.

This compound: This β-methoxyacrylate antibiotic specifically inhibits the electron flow within the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain in fungi.[1] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.

Amphotericin B: A polyene antifungal that binds to ergosterol (B1671047), a key component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular contents and cell death.

Fluconazole: A triazole antifungal that inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's integrity and function.

Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis.

Experimental Protocols

To validate the antifungal activity of this compound, standardized in vitro susceptibility testing methods should be employed. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Materials:

  • This compound and comparator antifungal agents (Amphotericin B, Fluconazole, Caspofungin)

  • Pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium to achieve a range of final concentrations to be tested.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.

  • Inoculation of Microtiter Plates: Add 100 µL of the appropriate antifungal dilution to each well of a 96-well plate. Add 100 µL of the standardized fungal inoculum to each well. Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control), as determined visually or spectrophotometrically.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.

Procedure:

  • Subculturing from MIC plates: Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

  • Incubation: Incubate the plates at 35°C for a duration sufficient for fungal growth (typically 24-72 hours).

  • Reading the MFC: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its validation.

Caption: this compound targets Complex III of the fungal respiratory chain.

Experimental Workflow for Antifungal Susceptibility Testing cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A Prepare Antifungal Dilutions C Inoculate 96-well Plates A->C B Prepare Standardized Fungal Inoculum B->C D Incubate Plates C->D E Determine MIC D->E F Subculture for MFC E->F G Determine MFC F->G

Caption: Workflow for MIC and MFC determination.

References

A Comparative Efficacy Analysis of Haliangicin B and Other Polyene Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Haliangicin B with established polyene antibiotics, including Amphotericin B, Nystatin, and Natamycin. The information presented herein is supported by experimental data to facilitate an objective evaluation of their antifungal properties and cytotoxic profiles.

Overview of Polyene Antibiotics

Polyene antibiotics are a class of antifungal agents characterized by a macrolide ring with multiple conjugated double bonds. Their primary mechanism of action involves interaction with ergosterol (B1671047), a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to fungal cell death. While effective, their use can be limited by significant host toxicity.

Comparative Antifungal Efficacy

The in vitro antifungal activity of this compound and other polyene antibiotics is summarized in Table 1. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Antifungal AgentCandida albicansAspergillus fumigatusFusarium solani
This compound0.1 - 12.5[]0.1 - 12.5[]0.1 - 12.5[]
Amphotericin B0.25 - 1.00.25 - 1.01.0 - 4.0
Nystatin0.625 - 1.25Not widely reported3.14 - 35.7
Natamycin0.125 - 8.04.0 - 32.04.0 - 8.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Cytotoxicity Profile

A critical aspect of any antimicrobial agent is its selectivity for the pathogen over the host. The cytotoxicity of these polyene antibiotics against mammalian cells is a significant consideration in their clinical application.

Table 2: In Vitro Cytotoxicity against Mammalian Cells (IC50 in µg/mL)

Antifungal AgentMammalian Cell LineIC50 (µg/mL)
This compoundNot availableNot available
Amphotericin BMurine Macrophages (Raw 264.7)6.18 - 14.55[2]
Human Embryonic Kidney (HEK293)> 40[2]
NystatinMouse Fibroblasts (B82)Higher toxicity than its methyl ester derivative
NatamycinNot availableNot available

Mechanisms of Action

The antifungal activity of this compound is attributed to a distinct mechanism compared to other polyene antibiotics.

This compound: Inhibition of Mitochondrial Respiration

This compound uniquely targets the fungal mitochondrial respiratory chain. It specifically interferes with the electron flow within the cytochrome b-c1 complex (Complex III), disrupting ATP synthesis and leading to fungal cell death[3].

cluster_Mitochondrion Fungal Mitochondrion Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Haliangicin_B This compound Haliangicin_B->Complex_III Inhibition

Caption: this compound inhibits the electron transport chain at Complex III.

Amphotericin B, Nystatin, and Natamycin: Ergosterol Binding and Membrane Disruption

These classical polyene antibiotics primarily target ergosterol in the fungal cell membrane. This binding leads to the formation of pores or ion channels, causing leakage of essential intracellular components and ultimately cell lysis. Additionally, Amphotericin B has been shown to induce oxidative stress and apoptosis-like cell death in fungi.

cluster_FungalCell Fungal Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Polyene Polyene Antibiotic (Amphotericin B, Nystatin, Natamycin) Polyene->Ergosterol Binds to Leakage Leakage of Ions Pore->Leakage Ions K+, Na+, H+ Ions->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action for classical polyene antibiotics.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

cluster_Workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate (100µL inoculum + 100µL drug) prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Antifungal Agent prep_dilutions->inoculate_plate incubate Incubate Plate (35°C for 24-48h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension, resulting in a final volume of 200 µL. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_Workflow MTT Assay Workflow start Start seed_cells Seed Mammalian Cells in 96-well plate start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate_cells Incubate Cells (e.g., 24, 48, 72h) add_compound->incubate_cells add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity (IC50) using the MTT assay.

Methodology:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The test compound is added to the wells in a range of concentrations.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion

This compound represents a promising antifungal agent with a mechanism of action distinct from traditional polyene antibiotics. Its broad-spectrum activity is a significant advantage. However, a comprehensive evaluation of its efficacy and safety requires further investigation, particularly in generating specific MIC values against a wider range of clinically relevant fungi and determining its cytotoxicity profile against various mammalian cell lines. The experimental protocols provided in this guide offer a standardized approach for conducting such comparative studies. The unique mechanism of this compound may also present opportunities for combination therapies with existing antifungal agents.

References

A Comparative Analysis of Haliangicin B and Its Isomers: Structure-Activity Relationship in Antifungal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Haliangicin (B1249031) B, a β-methoxyacrylate polyene antibiotic isolated from the marine myxobacterium Haliangium ochraceum, has demonstrated potent antifungal properties.[1][2] Its unique chemical scaffold has led to the isolation of several isomers, including cis-haliangicin and a mixture of geometrical isomers designated as Haliangicins B-D. Understanding the structure-activity relationship (SAR) of these isomers is crucial for the development of novel and more effective antifungal agents. This guide provides a comparative overview of Haliangicin B and its isomers, summarizing their antifungal activity, detailing relevant experimental protocols, and visualizing their mechanism of action.

Comparative Antifungal Activity

Table 1: Summary of Antifungal Activity for Haliangicin and Isomers

Compound/Isomer MixtureGeneral Antifungal ActivityNotes
HaliangicinBroad-spectrum antifungalActive against a wide range of fungi.[4]
cis-haliangicinAntifungal activity evaluatedA cis isomer of the epoxide portion of haliangicin.[1][3]
Haliangicins B-DAntifungal activity evaluatedA mixture of geometrical isomers of the polyene moiety, present as an inseparable mix of cis and trans epoxide isomers.[1][3]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Haliangicin and its isomers exert their antifungal effect by targeting the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[4][5] This complex plays a critical role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane to generate ATP.

Haliangicins, belonging to the β-methoxyacrylate (strobilurin) class of inhibitors, bind to the Qo (quinol oxidation) site of cytochrome b, a key subunit of the bc1 complex. This binding blocks the electron transfer from ubiquinol, thereby disrupting the proton motive force and leading to the cessation of ATP synthesis and ultimately, fungal cell death.

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

Isolation and Structural Elucidation of Haliangicin Isomers

The isolation and structural characterization of this compound and its isomers from the culture broth of Haliangium ochraceum involve a multi-step process.

1. Fermentation and Extraction:

  • Haliangium ochraceum is cultured in a suitable broth medium.

  • The culture broth is then extracted with an organic solvent, such as ethyl acetate, to obtain the crude extract containing the metabolites.

2. Chromatographic Separation:

  • The crude extract is subjected to a series of chromatographic techniques to separate the different isomers.

  • This typically includes silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18).

3. Structural Elucidation:

  • The planar structures of the isolated isomers are determined using various spectroscopic methods.[2][6]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework.

  • UV-Vis and IR Spectroscopy: To identify chromophores (like the polyene system) and functional groups present in the molecules.

G Figure 2. General Workflow for Isolation and Structural Elucidation Start Culture of Haliangium ochraceum Extraction Solvent Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Fractions Fractions SilicaGel->Fractions HPLC Preparative HPLC Fractions->HPLC Isomers Isolated Isomers (this compound, cis-haliangicin, etc.) HPLC->Isomers Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) Isomers->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: General Workflow for Isolation and Structural Elucidation.

Antifungal Susceptibility Testing

The antifungal activity of this compound and its isomers is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi using a broth microdilution method.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).

  • A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a standardized concentration.

2. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • A serial two-fold dilution of the test compounds (this compound and its isomers) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • The standardized fungal inoculum is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density.

Conclusion and Future Perspectives

This compound and its isomers represent a promising class of antifungal agents with a well-defined mechanism of action. The stereochemistry of the epoxide and the geometry of the polyene chain are likely to play a significant role in their binding affinity to the cytochrome bc1 complex and, consequently, their antifungal potency. Further studies are warranted to obtain a complete, comparative dataset of the antifungal activity of each purified isomer against a broad range of clinically relevant fungi. Such data will be invaluable for establishing a clear structure-activity relationship and for guiding the semi-synthesis or total synthesis of novel, more potent Haliangicin analogues with improved pharmacokinetic and pharmacodynamic properties. The development of co-crystal structures of these inhibitors with the cytochrome bc1 complex would provide definitive insights into their binding modes and pave the way for rational drug design.

References

In Vivo Validation of Haliangicin B: A Comparative Analysis of Antifungal Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, publicly available scientific literature does not contain in vivo validation studies of Haliangicin (B1249031) B's antifungal effects in animal models. Research on Haliangicin, a novel β-methoxyacrylate antibiotic isolated from the marine myxobacterium Haliangium ochraceum, has primarily focused on its isolation, chemical structure, and in vitro antifungal properties.[1][2][3][4] While these studies have established its potent activity against a wide spectrum of fungi by interfering with the cytochrome b-c1 segment of the mitochondrial respiratory chain, its efficacy and safety in a living organism have not been reported.[2]

This guide, therefore, cannot provide a direct comparison of Haliangicin B's in vivo performance with other antifungal agents. However, to provide a framework for future research and to contextualize the potential of this compound, we will outline the standard methodologies and comparative agents typically used in the in vivo assessment of novel antifungal candidates.

Comparison with Standard Antifungal Agents

When this compound is evaluated in vivo, it will likely be compared against established antifungal drugs. The choice of comparator would depend on the target fungal pathogen. Commonly used agents in such studies include:

  • Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol (B1671047) in the fungal cell membrane, leading to cell death.[5] They are a gold standard for many systemic fungal infections.

  • Azoles (e.g., Fluconazole): This class of drugs inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.

  • Echinocandins (e.g., Caspofungin): These agents inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.

Experimental Protocols for In Vivo Antifungal Studies

The following section details a generalized experimental protocol for evaluating the in vivo efficacy of a novel antifungal agent like this compound.

Murine Model of Disseminated Candidiasis

A common and well-established model for testing antifungal drugs is the murine model of disseminated candidiasis, typically using Candida albicans.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c or C57BL/6). Immunosuppression is often induced by cyclophosphamide (B585) or corticosteroids to mimic the susceptible state of patients.

  • Sex and Age: Female mice, 6-8 weeks old.

2. Fungal Strain and Inoculum Preparation:

  • Candida albicans strain (e.g., SC5314) is grown on Sabouraud Dextrose Agar (B569324).

  • Yeast cells are harvested, washed in sterile saline, and counted using a hemocytometer.

  • The inoculum is adjusted to the desired concentration (e.g., 1 x 10^6 CFU/mL).

3. Infection:

  • Mice are infected via intravenous (i.v.) injection into the lateral tail vein with a specific volume of the fungal inoculum (e.g., 0.1 mL).

4. Treatment:

  • Treatment with this compound would be initiated at a set time point post-infection (e.g., 2 hours).

  • The drug would be administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Multiple dosage groups of this compound would be tested.

  • Control groups would include a vehicle control (the solvent in which this compound is dissolved) and a positive control with a standard antifungal like Amphotericin B or Fluconazole.

5. Efficacy Assessment:

  • Survival Study: A cohort of mice is monitored daily for a set period (e.g., 21 days), and survival rates are recorded.

  • Fungal Burden Study: A separate cohort of mice is euthanized at specific time points (e.g., 3 and 7 days post-infection). Organs such as the kidneys, brain, and spleen are harvested, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).

  • Histopathology: Organ tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal invasion and tissue damage.

Data Presentation

The quantitative data from such a study would be summarized in tables for clear comparison.

Table 1: Survival of Immunocompromised Mice with Disseminated Candidiasis

Treatment GroupDose (mg/kg)Administration RouteMedian Survival Time (Days)Percent Survival (Day 21)
Vehicle Control-i.p.
This compoundXi.p.
This compoundYi.p.
Amphotericin BZi.v.

Table 2: Fungal Burden in Kidneys of Infected Mice (Day 3 Post-Infection)

Treatment GroupDose (mg/kg)Administration RouteMean Log10 CFU/g Kidney ± SD
Vehicle Control-i.p.
This compoundXi.p.
This compoundYi.p.
Amphotericin BZi.v.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for in vivo antifungal drug testing and the known mechanism of action for Haliangicin.

G cluster_0 Pre-clinical In Vivo Antifungal Efficacy Workflow cluster_1 Efficacy Endpoints A Animal Model Acclimatization (e.g., BALB/c mice) B Induction of Immunosuppression (e.g., Cyclophosphamide) A->B C Infection with Fungal Pathogen (e.g., Candida albicans i.v.) B->C D Treatment Initiation (this compound vs. Controls) C->D E Monitoring and Data Collection D->E F Survival Analysis E->F G Fungal Burden Quantification (Kidney, Brain, etc.) E->G H Histopathological Examination E->H I Data Analysis and Comparison F->I G->I H->I

In Vivo Antifungal Efficacy Experimental Workflow.

G cluster_0 Haliangicin Mechanism of Action cluster_1 Electron Transport Chain A Fungal Mitochondrion B Complex I D Complex III (Cytochrome bc1 complex) B->D C Complex II C->D E Complex IV D->E H Inhibition of Electron Flow F ATP Synthase E->F G This compound G->D Binds to Qo site I ATP Production Disrupted H->I J Fungal Cell Death I->J

References

A Comparative Guide to Cross-Resistance Studies of Haliangicin B and Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the potential for cross-resistance between the novel antifungal agent Haliangicin B and established antifungal drug classes. Due to its unique mechanism of action, it is hypothesized that this compound may retain activity against fungal strains that have developed resistance to other antifungals. This document outlines the experimental protocols necessary to validate this hypothesis and presents the underlying mechanisms of action for key antifungal agents.

Introduction: The Rationale for Cross-Resistance Studies

Haliangicin is a β-methoxyacrylate antibiotic produced by the marine myxobacterium Haliangium luteum.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain by interfering with the electron flow within the cytochrome b-c1 segment (Complex III).[1][3] This target is distinct from those of the major classes of clinically used antifungals, suggesting a low likelihood of cross-resistance.

Understanding the cross-resistance profile of a new antifungal candidate is critical for its development and potential clinical positioning. Evidence of efficacy against resistant strains would signify a major therapeutic advance in the face of growing antifungal resistance.

Mechanisms of Action and Resistance of Major Antifungal Classes

A summary of the mechanisms of action and the corresponding resistance pathways for azoles, polyenes, and echinocandins is presented below. The fundamental differences between these pathways and that of this compound form the basis for hypothesizing a lack of cross-resistance.

Diagram: Antifungal Drug Targets and Resistance Mechanisms

Antifungal_Mechanisms Figure 1: Mechanisms of Action and Resistance for Major Antifungal Classes cluster_Azoles Azoles (e.g., Fluconazole) cluster_Azole_Res Resistance Mechanisms cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Polyene_Res Resistance Mechanisms cluster_Echinocandins Echinocandins (e.g., Caspofungin) cluster_Echino_Res Resistance Mechanisms cluster_Haliangicin This compound Azole Azole Antifungal Erg11 Lanosterol 14α-demethylase (Erg11p/CYP51) Azole->Erg11 Inhibits Ergosterol_Synth Ergosterol Biosynthesis Erg11->Ergosterol_Synth Catalyzes step in Ergosterol Ergosterol Ergosterol_Synth->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into ERG11_mut ERG11/CYP51 mutations ERG11_mut->Erg11 Alters target ERG11_over ERG11/CYP51 overexpression ERG11_over->Erg11 Increases target Efflux Efflux pump overexpression (CDR, MDR) Efflux->Azole Removes drug ERG3_mut ERG3 pathway alteration Polyene Polyene Antifungal Ergosterol_P Ergosterol Polyene->Ergosterol_P Binds to Pore Membrane Pore/ Ion Channel Polyene->Pore Forms Ergosterol_P->Pore Forms Membrane_P Fungal Cell Membrane Ergosterol_P->Membrane_P Component of Pore->Membrane_P Disrupts ERG_mut ERG gene mutations Membrane_comp Altered membrane sterol composition ERG_mut->Membrane_comp Leads to Membrane_comp->Polyene Reduces binding Echinocandin Echinocandin Antifungal Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p) Echinocandin->Glucan_Synthase Inhibits Glucan_Synth β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synth Catalyzes Cell_Wall Fungal Cell Wall Glucan_Synth->Cell_Wall Builds FKS_mut FKS1/FKS2 gene mutations FKS_mut->Glucan_Synthase Alters target Haliangicin This compound Complex_III Mitochondrial Complex III (Cytochrome b-c1) Haliangicin->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC Component of ATP ATP Synthesis ETC->ATP G cluster_setup Experimental Setup cluster_testing MIC Determination (Broth Microdilution) cluster_analysis Data Analysis & Interpretation A Select Fungal Strains (Resistant & Susceptible Phenotypes) B Prepare Standardized Inoculum (e.g., CLSI/EUCAST guidelines) A->B D Inoculate Microtiter Plates B->D C Prepare Serial Dilutions of Antifungal Agents C->D E Incubate Plates (24-72h at 35-37°C) D->E F Read Minimum Inhibitory Concentration (MIC) E->F G Tabulate MIC Values F->G H Compare this compound MICs for Resistant vs. Susceptible Strains G->H I Determine Lack of Cross-Resistance (Similar MICs Across All Strains) H->I

References

Synergistic Antifungal Potential of Haliangicin B: A Comparative Guide Based on Mechanistically Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific experimental data on the synergistic effects of Haliangicin (B1249031) B with other antifungal agents has been published. Haliangicin B is known to be an inhibitor of the mitochondrial cytochrome b-c1 complex (Complex III). This guide, therefore, presents a comparative analysis based on the observed synergistic interactions of other cytochrome b-c1 complex inhibitors, such as Antimycin A, with established antifungal agents. The experimental data and protocols detailed below are from studies on these analogous compounds and are intended to provide a framework for potential future research into this compound. The synergistic effects described for this compound are hypothetical and require experimental validation.

Introduction

This compound, a novel antifungal metabolite isolated from the marine myxobacterium Haliangium ochraceum, exhibits a unique mechanism of action by targeting the cytochrome b-c1 complex within the fungal mitochondrial respiratory chain.[1][2] This disruption of cellular respiration presents a compelling rationale for exploring its synergistic potential with other antifungal agents that target different cellular pathways. While direct studies on this compound combinations are currently unavailable, research on other Complex III inhibitors, such as Antimycin A, has demonstrated significant synergistic activity with conventional antifungals. This guide will explore these analogous synergistic relationships to highlight the potential of this compound in combination therapy.

The primary classes of antifungal agents considered for potential synergy with a cytochrome b-c1 inhibitor like this compound are:

  • Azoles (e.g., Fluconazole): Inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.

Hypothetical Synergistic Interactions with this compound

The combination of a mitochondrial respiratory chain inhibitor with agents targeting the cell membrane or cell wall could lead to a multi-pronged attack on fungal cells. By crippling the energy production of the fungus, this compound could lower the cell's ability to resist the damage inflicted by other antifungal agents, potentially leading to enhanced fungicidal activity.

Data from a Mechanistically Similar Compound: Antimycin A

To illustrate the potential for synergy, the following table summarizes the in vitro synergistic effects of Antimycin A, another well-characterized cytochrome b-c1 complex inhibitor, against Candida albicans.

Antifungal AgentTest OrganismFIC Index (Interpretation)Fold-Reduction in MIC of AgentFold-Reduction in MIC of Antimycin AReference
FluconazoleCandida albicans0.375 (Synergy)84[Fung, et al., 2002]
Amphotericin BCandida albicans0.5 (Synergy)44[Fung, et al., 2002]
CaspofunginCandida albicans0.25 (Synergy)162[Xu, et al., 2011]

Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 indicates synergy; > 0.5 to < 2.0 indicates an additive or indifferent effect; ≥ 2.0 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine antifungal synergy, based on studies with Antimycin A. These protocols can serve as a template for future investigations into this compound.

Checkerboard Broth Microdilution Assay

This assay is the standard method for determining the Fractional Inhibitory Concentration (FIC) index.

  • Preparation of Antifungal Solutions: Stock solutions of this compound (or the analogous compound) and the partner antifungal agent are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the partner antifungal are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL in RPMI 1640 medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant reduction (typically ≥50% or ≥90%) in fungal growth compared to the growth control.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Solutions C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Read MICs E->F G Calculate FIC Index F->G

Checkerboard Assay Workflow

Proposed Signaling Pathways for Synergy

The synergistic interaction between a cytochrome b-c1 inhibitor and other antifungal agents can be visualized through their impact on distinct but interconnected cellular pathways.

cluster_haliangicin This compound (Hypothetical) cluster_azoles Azoles cluster_echinocandins Echinocandins cluster_outcomes Cellular Outcomes H Inhibition of Cytochrome b-c1 Complex O1 Decreased ATP Production H->O1 A Inhibition of Ergosterol Biosynthesis O2 Compromised Cell Membrane Integrity A->O2 E Inhibition of β-(1,3)-glucan Synthesis O3 Weakened Cell Wall E->O3 O4 Fungal Cell Death (Synergy) O1->O4 O2->O4 O3->O4

Hypothetical Synergistic Pathways

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently lacking, the data from mechanistically similar compounds strongly suggest its potential as a valuable agent in combination antifungal therapy. Its unique mode of action, targeting fungal mitochondrial respiration, complements the mechanisms of existing antifungal drugs that target the cell membrane and cell wall. Further in vitro and in vivo studies are warranted to explore the synergistic interactions of this compound and to determine its potential clinical utility in combating fungal infections.

References

Safety Operating Guide

Proper Disposal Procedures for Haliangicin B: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Haliangicin (B1249031) B are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Haliangicin B, aligned with established safety protocols.

Hazard Summary and Safety Precautions

This compound is a polyene antibiotic with significant biological activity.[1] According to its Safety Data Sheet (SDS), it is classified as acutely toxic if swallowed and poses a significant danger to aquatic ecosystems with long-lasting effects. Therefore, strict adherence to safety measures is mandatory.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety glasses

  • Chemical-resistant gloves

  • A lab coat

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 2H300: Fatal if swallowed
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and empty vials), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label should prominently display the words "Hazardous Waste," "Acutely Toxic," and "Marine Pollutant," along with the full chemical name: "this compound."

Step 2: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from drains and sources of water to prevent environmental contamination.

  • The container should be kept closed at all times except when adding waste.

Step 3: Scheduling a Hazardous Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with a complete inventory of the waste container's contents.

  • Follow all institutional procedures for the handover of hazardous waste.

Step 4: Decontamination of Work Surfaces

  • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.

  • Use a suitable decontaminating agent as recommended by your institution's safety protocols.

  • Dispose of all cleaning materials (e.g., wipes, absorbents) as hazardous waste in the designated this compound waste container.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate action is critical.

Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste. Prevent the spill from entering drains.

Disposal Workflow Diagram

G cluster_preparation Waste Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal A Segregate this compound Waste B Use Designated, Labeled Container A->B C Seal Container When Not in Use B->C D Store in Secure Satellite Area C->D E Contact EHS for Pickup D->E F Transfer to Approved Waste Facility E->F

Caption: Workflow for the proper disposal of this compound waste.

Emergency Response Logic

G Exposure Exposure Event Skin_Contact Skin Contact? Exposure->Skin_Contact Eye_Contact Eye Contact? Exposure->Eye_Contact Ingestion Ingestion? Exposure->Ingestion Spill Spill? Exposure->Spill Action_Skin Rinse Skin with Water Skin_Contact->Action_Skin Yes Action_Eye Flush Eyes for 15 min Eye_Contact->Action_Eye Yes Action_Ingestion Rinse Mouth, Seek Medical Help Ingestion->Action_Ingestion Yes Action_Spill Evacuate, Contain, and Clean Up Spill->Action_Spill Yes Seek_Medical Seek Medical Attention Action_Skin->Seek_Medical Action_Eye->Seek_Medical

Caption: Decision-making process for this compound exposure events.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Haliangicin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a controlled laboratory environment is paramount when working with potent compounds. Haliangicin B, a polyene antibiotic, requires stringent handling protocols due to its high acute toxicity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) for this compound

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Due to its hazardous nature, the following PPE is recommended.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Double Gloving (Nitrile or Neoprene)Wear two pairs of chemotherapy-grade nitrile or neoprene gloves that are ASTM D6978 certified.[1][2][3] The outer glove should be put on over the cuff of the gown and changed every 30 minutes or immediately if contaminated, punctured, or torn.[4] The inner glove should be worn under the gown cuff.
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required.[5][6] The gown should be impermeable to cytotoxic drugs.[5]
Disposable CoverallsFor procedures with a high risk of contamination, disposable coveralls made of materials like Tyvek® or microporous film (MPF) offer enhanced protection against chemical splashes and dust.[6][7]
Respiratory Protection N95 or Higher RespiratorFor handling small quantities of powder in a well-ventilated area or a chemical fume hood, a minimum of a NIOSH-certified N95 respirator is recommended.[8]
Powered Air-Purifying Respirator (PAPR)A PAPR with a high-efficiency particulate air (HEPA) filter is recommended for procedures with a high potential for aerosol generation, such as weighing or preparing solutions of the powdered compound.[6][9]
Eye and Face Protection Chemical Splash GogglesWear chemical splash goggles that provide a complete seal around the eyes to protect against splashes and airborne particles.[6]
Face ShieldA face shield should be worn in conjunction with goggles to provide an additional layer of protection for the entire face.[6]
Foot Protection Shoe CoversDisposable, skid-resistant shoe covers should be worn over personal footwear in the designated handling area and removed before exiting to prevent the spread of contamination.[10]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound from receipt to disposal. The following step-by-step plan outlines the key phases of handling.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound should be stored in a designated, clearly labeled, and locked location, separate from other non-hazardous materials.[11]

  • The storage area should be well-ventilated.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to minimize the risk of inhalation and contamination.

  • Before handling, ensure that a spill kit and appropriate waste disposal containers are readily accessible.

  • Don all required PPE in the correct sequence before entering the handling area.

  • When weighing the compound, use a containment balance enclosure or a glove box to prevent the generation of airborne particles.

  • For preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert others.

  • Wearing the appropriate PPE, clean the spill using a chemical spill kit, working from the outer edge of the spill inwards.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, shoe covers, weighing papers, and cleaning materials, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Disposal Method: Dispose of all this compound waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store in Designated Locked Location Receive_Inspect->Store No Damage Prepare_Work_Area Prepare Designated Work Area Store->Prepare_Work_Area Don_PPE Don Full PPE Prepare_Work_Area->Don_PPE Weigh_Transfer Weigh/Transfer in Containment Device Don_PPE->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Cytotoxic Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE in Designated Area Segregate_Waste->Doff_PPE Dispose Dispose of Waste via Approved Vendor Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.